Technical Documentation Center

1-Benzyl-4-(4-aminobutyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Benzyl-4-(4-aminobutyl)piperazine
  • CAS: 4487-05-2

Core Science & Biosynthesis

Foundational

1-Benzyl-4-(4-aminobutyl)piperazine physical and chemical properties

Title: Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of 1-Benzyl-4-(4-aminobutyl)piperazine Executive Summary 1-Benzyl-4-(4-aminobutyl)piperazine (CAS: 4487-05-2), synonymously known as 4-(4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of 1-Benzyl-4-(4-aminobutyl)piperazine

Executive Summary

1-Benzyl-4-(4-aminobutyl)piperazine (CAS: 4487-05-2), synonymously known as 4-(4-benzylpiperazin-1-yl)butan-1-amine, is a highly versatile polyamine building block extensively utilized in medicinal chemistry and drug discovery[1]. Characterized by a rigid piperazine core flanked by a lipophilic benzyl group and a flexible, reactive aminobutyl chain, this compound serves as a critical intermediate in the synthesis of GPCR ligands, spirocyclic derivatives, and antimalarial agents[2]. This guide provides an authoritative analysis of its physicochemical properties, structural rationale, and field-proven synthetic and analytical protocols.

Structural Rationale and Chemical Identity

The molecular architecture of 1-Benzyl-4-(4-aminobutyl)piperazine (C15H25N3) is strategically designed to balance lipophilicity, basicity, and reactivity:

  • Benzyl Moiety: Imparts high lipophilicity (enhancing membrane and blood-brain barrier permeability) and provides a π-system capable of engaging in π-π stacking interactions with aromatic residues within target protein binding pockets[2].

  • Piperazine Core: Acts as a rigid, basic scaffold that dictates the spatial orientation of the flanking groups. The two tertiary nitrogens are protonated at physiological pH, enhancing aqueous solubility and facilitating charge-charge interactions with receptor targets[3].

  • Aminobutyl Chain: Features a terminal primary amine, which is highly nucleophilic. The 4-carbon spacer provides optimal flexibility, allowing the primary amine to act as an anchor point for further derivatization (e.g., amidation, reductive amination) without steric hindrance from the bulky piperazine ring[4].

Physical and Chemical Properties

Understanding the physicochemical profile is essential for optimizing reaction conditions, predicting pharmacokinetic behavior, and designing downstream purification steps. The following table summarizes the core quantitative properties of 1-Benzyl-4-(4-aminobutyl)piperazine[5].

PropertyValueCausality / Significance
CAS Number 4487-05-2Unique chemical identifier for regulatory and sourcing compliance[1].
Molecular Formula C15H25N3Indicates a polyamine structure requiring specific handling for basicity[6].
Molecular Weight 247.38 g/mol Low molecular weight, ideal for fragment-based drug design.
LogP (Octanol/Water) ~1.69 (Computed)Moderate lipophilicity, ensuring a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 1The terminal -NH2 group acts as a single H-bond donor[5].
Hydrogen Bond Acceptors 3The three nitrogen atoms act as H-bond acceptors, critical for target binding[5].
Rotatable Bonds 6High conformational flexibility primarily localized in the butyl chain[5].

Synthesis Methodology: The Gabriel-Alkylation Pathway

The synthesis of 1-Benzyl-4-(4-aminobutyl)piperazine requires selective functionalization to prevent over-alkylation of the primary amine. A self-validating protocol utilizing the Gabriel synthesis approach is the industry standard[3].

Experimental Protocol: Step-by-Step Synthesis

Phase 1: N-Alkylation of 1-Benzylpiperazine

  • Reagents: 1-Benzylpiperazine (1.0 eq), N-(4-bromobutyl)phthalimide (1.05 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (MeCN).

  • Procedure: Suspend K₂CO₃ in MeCN. Add 1-benzylpiperazine and N-(4-bromobutyl)phthalimide. Reflux the mixture for 16 hours under an inert atmosphere (N₂)[3].

  • Causality: K₂CO₃ acts as a mild, insoluble base to scavenge the HBr byproduct, driving the reaction forward without causing side reactions. MeCN is chosen as a polar aprotic solvent to maximize the nucleophilicity of the secondary amine on the piperazine core. The phthalimide group protects the terminal amine, preventing polymerization or dialkylation.

  • Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and partition between Dichloromethane (DCM) and water. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the phthalimide intermediate[7].

Phase 2: Gabriel Deprotection

  • Reagents: Phthalimide intermediate (1.0 eq), Hydrazine hydrate (NH₂NH₂·H₂O, 3.0 eq), Ethanol (EtOH).

  • Procedure: Dissolve the intermediate in EtOH. Add hydrazine hydrate dropwise. Reflux for 4-6 hours until a white precipitate forms.

  • Causality: Hydrazine acts as a potent nucleophile, attacking the imide carbonyls in a sequence of nucleophilic acyl substitutions. This selectively cleaves the phthalimide protecting group, liberating the primary amine and forming the highly stable, insoluble phthalhydrazide byproduct.

  • Workup: Cool the reaction to 0°C to maximize precipitation. Filter off the phthalhydrazide. Concentrate the filtrate, dissolve in a minimal amount of DCM, and wash with 1M NaOH to ensure the product is in its free-base form.

SynthesisWorkflow A 1-Benzylpiperazine B N-(4-bromobutyl)phthalimide + K2CO3 / MeCN A->B C Phthalimide-Protected Intermediate B->C D Hydrazine Hydrate / Ethanol (Reflux) C->D E 1-Benzyl-4-(4-aminobutyl)piperazine (Target Compound) D->E

Step-by-step synthetic workflow for 1-Benzyl-4-(4-aminobutyl)piperazine.

Reactivity Profile and Applications in Drug Discovery

The differential reactivity of the nitrogen atoms in 1-Benzyl-4-(4-aminobutyl)piperazine is its most valuable asset. The terminal primary amine is significantly more nucleophilic and less sterically hindered than the tertiary amines within the piperazine ring.

  • Amidation & Sulfonylation: The primary amine readily reacts with carboxylic acids (using coupling reagents like HATU/EDC) or sulfonyl chlorides to form stable amides or sulfonamides. This is frequently used to synthesize complex receptor ligands or enzyme inhibitors[7].

  • Antimalarial Development: Derivatives of this compound have been evaluated for antimalarial activity, where the lipophilic benzyl group aids in penetrating the Plasmodium parasite's membranes, and the basic piperazine core accumulates in the acidic digestive vacuole of the parasite.

  • Spirocyclic & CNS Compounds: The structural motif is a precursor for spirocyclic compounds and CNS-active agents. The piperazine ring mimics the pharmacophore of many neurotransmitters, making it a privileged scaffold for serotonin (5-HT) and dopamine receptor targeting[2][7].

ReactivityProfile Core 1-Benzyl-4-(4-aminobutyl)piperazine Amine Primary Amine (-NH2) High Nucleophilicity Core->Amine Piperazine Piperazine Core Rigidity & Basicity Core->Piperazine Benzyl Benzyl Group Lipophilicity & π-Stacking Core->Benzyl Deriv1 Amidation / Sulfonylation (Ligand Synthesis) Amine->Deriv1 Deriv2 Lysosomotropism (Antimalarial Accumulation) Piperazine->Deriv2 Deriv3 Membrane Permeability (BBB Penetration) Benzyl->Deriv3

Pharmacophoric features and corresponding functional applications in drug design.

Analytical Characterization Protocol

To ensure the trustworthiness of the synthesized compound, a self-validating analytical system must be employed:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):

    • Rationale: Confirms the exact mass and assesses purity.

    • Execution: Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% Formic Acid). The protonated molecular ion [M+H]+ should be observed at m/z 248.4[8].

  • 1H NMR (Proton Nuclear Magnetic Resonance):

    • Rationale: Verifies the structural connectivity.

    • Key Signals (CDCl₃): A multiplet around 7.2-7.4 ppm integrates for 5 protons (benzyl aromatic ring). A singlet near 3.5 ppm integrates for 2 protons (benzylic CH₂). The piperazine protons typically appear as broad multiplets between 2.3-2.6 ppm. The terminal aminobutyl CH₂ adjacent to the primary amine appears as a triplet around 2.7 ppm.

References

  • NextSDS - 4-(4-benzylpiperazin-1-yl)butan-1-amine Chemical Substance Information.1

  • TerraBase Inc - TerraQSAR LOGP computed octanol/water partition coefficients.

  • Capotchem - Specifications of 1-Benzyl-4-(4-aminobutyl)piperazine.6

  • Aaron Chemicals - 7-Benzyl-4,7-diazaspiro[2.5]octane and related compounds.2

  • Guidechem - 1-[4-(4-aminobutyl)piperazin-1-yl]ethanone Properties.5

  • ACS Publications - Synthesis of Substituted 6-Anilinouracils and Their Inhibition.3

  • ACS Publications - C-Terminal Charge-Reversal Derivatization.4

  • Google Patents - EP2576520A1 Radiolabeled compounds and methods thereof.7

  • ResearchGate - Recent Technological Developments in MALDI-MSI Based Hair Analysis.8

  • Sigma-Aldrich - 4-(4-benzylpiperazin-1-yl)butan-1-amine.

Sources

Exploratory

Structural Elucidation of 1-Benzyl-4-(4-aminobutyl)piperazine via High-Resolution NMR Spectroscopy: A Comprehensive Methodological Guide

Executive Summary The structural characterization of functionalized piperazines is a critical phase in modern drug development. 1-Benzyl-4-(4-aminobutyl)piperazine (CAS: 4487-04-1)[1] represents a highly versatile molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of functionalized piperazines is a critical phase in modern drug development. 1-Benzyl-4-(4-aminobutyl)piperazine (CAS: 4487-04-1)[1] represents a highly versatile molecular scaffold, combining the privileged piperazine core with a lipophilic benzyl anchor and a flexible, hydrophilic aminobutyl chain. Because piperazine derivatives frequently interact with central dopamine and serotonin receptors[2], precise mapping of their 3D conformation and connectivity is paramount.

This whitepaper provides an authoritative, self-validating methodology for the complete structural elucidation of 1-Benzyl-4-(4-aminobutyl)piperazine using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind experimental parameter selection and addressing the inherent conformational dynamics of the piperazine ring, this guide serves as a robust framework for analytical chemists and drug development professionals.

Strategic Workflow for NMR Elucidation

The elucidation of complex aliphatic-aromatic systems requires a sequential, logic-driven approach. Rather than running an arbitrary suite of experiments, the workflow must be structured so that each step validates the previous one.

Workflow Prep Sample Preparation (CDCl3, TMS, 298 K) OneD 1D Acquisition (1H, 13C, DEPT) Prep->OneD TwoD 2D Connectivity (COSY, HSQC, HMBC) OneD->TwoD Dynamics Conformational Dynamics (VT-NMR, NOESY) TwoD->Dynamics Elucidation Structural Elucidation & Verification Dynamics->Elucidation

Fig 1. Sequential NMR workflow for the structural elucidation of piperazine derivatives.

Experimental Methodology & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every parameter is chosen to mitigate specific analytical risks associated with amine-rich molecules.

Sample Preparation
  • Solvent Selection: The compound is dissolved in deuterated chloroform (CDCl₃) rather than D₂O or Methanol-d₄. Causality: CDCl₃ prevents the rapid deuterium exchange of the primary amine (-NH₂) protons, allowing them to be observed (albeit as a broad singlet) and preventing unwanted dynamic exchange artifacts in 2D spectra.

  • Concentration & Referencing: Prepare a 0.05 – 0.15 M solution. Tetramethylsilane (TMS) at 0.03% v/v is added as an internal standard.

  • Validation Check: Before proceeding to the spectrometer, visually inspect the sample for particulate matter. Amines can form carbamates with atmospheric CO₂, leading to insoluble precipitates that degrade magnetic field homogeneity (shimming).

Instrument Setup and 1D Acquisition

Data should be acquired on a high-field instrument (e.g.,[3]) equipped with a cryoprobe for enhanced ¹³C sensitivity. The probe temperature must be strictly equilibrated to 298 K[4].

  • ¹H NMR (Proton): Execute a standard single-pulse experiment (zg30) with 16–64 scans and a 2-second relaxation delay (D1)[5].

    • Self-Validation: Assess the full width at half maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, re-shim the magnet. Poor shimming will catastrophically reduce the resolution of the overlapping piperazine multiplets.

  • ¹³C NMR (Carbon): Execute a proton-decoupled sequence (zgpg30) with 1024–4096 scans[5]. A relaxation delay of 2 seconds ensures quantitative integration for quaternary carbons (e.g., the phenyl ipso-carbon).

2D NMR Acquisition

Once the 1D spectra validate sample purity and concentration, proceed to 2D experiments to establish connectivity.

  • COSY (cosygpqf): Maps the continuous spin system of the 4-aminobutyl chain.

  • HSQC: Differentiates the heavily overlapping methylene (CH₂) protons by dispersing them along the ¹³C dimension.

  • HMBC: Crucial for linking the three distinct domains (benzyl, piperazine, aminobutyl) across the tertiary nitrogen heteroatoms.

Structural Elucidation & Spectral Assignments

The structural logic relies on anchoring the flexible aliphatic chains to the rigid aromatic ring.

Logic Core 1-Benzyl-4-(4-aminobutyl)piperazine COSY COSY (H-H Coupling) Core->COSY HSQC HSQC (Direct C-H) Core->HSQC HMBC HMBC (Long-Range C-H) Core->HMBC Aminobutyl Aminobutyl Chain (Resolved Spin System) COSY->Aminobutyl Maps aliphatic chain Piperazine Piperazine Ring (Symmetry & Dynamics) HSQC->Piperazine Separates CH2 groups HMBC->Piperazine Links substituents Benzyl Benzyl Anchor (Quaternary Connectivity) HMBC->Benzyl Links to Phenyl ring

Fig 2. Logical mapping of 2D NMR experiments to specific structural domains of the molecule.

Quantitative Data Summary

The following table summarizes the expected chemical shifts based on empirical data for [6] and aliphatic amines at 298 K in CDCl₃.

Structural DomainPosition¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling
Benzyl Group C-ipso (Phenyl)~138.0-Quaternary
C-ortho/meta~128.2 - 129.2~7.20 - 7.35m (5H, overlapping)
C-para~127.0~7.25m (overlapping)
CH₂ (Benzylic)~63.0~3.50s (2H)
Piperazine Ring N1-CH₂ (x2)~53.2~2.45br m (4H)
N4-CH₂ (x2)~53.2~2.45br m (4H)
Aminobutyl Chain C1' (N-CH₂)~58.5~2.35t, J = 7.5 Hz (2H)
C2' (CH₂)~24.5~1.50m (2H)
C3' (CH₂)~31.8~1.45m (2H)
C4' (CH₂-NH₂)~42.0~2.70t, J = 7.0 Hz (2H)
NH₂-~1.40br s (2H, exchangeable)

Conformational Dynamics and Causality

A hallmark of piperazine NMR spectroscopy is the presence of broad, unresolved signals for the ring protons at room temperature (298 K).

The Causality of Line Broadening: Piperazine rings undergo two rapid dynamic processes: chair-chair interconversion and nitrogen inversion . At room temperature, the thermal energy exceeds the activation energy barrier (ΔG‡, typically 56–80 kJ mol⁻¹ for substituted piperazines[7]), causing these processes to occur faster than the NMR timescale. Consequently, the spectrometer records a time-averaged signal, blending the distinct axial and equatorial proton environments into broad multiplets around 2.45 ppm[8].

Resolution via Variable-Temperature (VT) NMR: To fully validate the 3D structure, the dynamic processes must be "frozen."

  • Protocol: Switch the solvent to CD₂Cl₂ (which has a lower freezing point than CDCl₃) and gradually cool the probe to 220 K.

  • Observation: As the temperature drops below the coalescence temperature (Tc), the broad 8H piperazine multiplet will decoalesce into distinct signals representing the axial and equatorial protons.

  • Spatial Verification (NOESY): Once the conformers are frozen, a NOESY experiment will reveal strong Nuclear Overhauser Effects (NOEs) between the benzylic CH₂ protons and the adjacent equatorial protons of the piperazine ring, confirming that the bulky benzyl and aminobutyl groups preferentially adopt pseudo-equatorial positions to minimize 1,3-diaxial steric clashes.

Conclusion

The structural elucidation of 1-Benzyl-4-(4-aminobutyl)piperazine requires more than simple 1D assignments; it demands an understanding of the molecule's inherent thermodynamic flexibility. By employing a self-validating workflow—starting with rigorous sample preparation, utilizing HSQC/HMBC for domain linkage, and applying VT-NMR to resolve piperazine ring dynamics—researchers can achieve unambiguous structural confirmation. This methodology ensures high-fidelity data suitable for regulatory submissions and advanced pharmacophore modeling.

References

  • Structure elucidation of a new designer benzylpiperazine: 4-bromo-2,5-dimethoxybenzylpiperazine. PubMed. URL:[Link]

  • CAS#:4487-04-1 | 1-BENZYL-4-(4-AMINOBUTYL)PIPERAZINE. Chemsrc. URL:[Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances (via PMC). URL:[Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. URL:[Link]

  • NMR Metabolomics Protocols for Drug Discovery. PMC. URL:[Link]

  • Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy. ACS Publications. URL:[Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. URL:[Link]

Sources

Foundational

In-Depth Technical Guide: 1-Benzyl-4-(4-aminobutyl)piperazine (CAS 4487-05-2) – Safety, Handling, and Applications in Medicinal Chemistry

Executive Summary 1-Benzyl-4-(4-aminobutyl)piperazine (CAS 4487-05-2), systematically known as 4-(4-benzylpiperazin-1-yl)butan-1-amine, is a highly versatile bifunctional building block widely utilized in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-4-(4-aminobutyl)piperazine (CAS 4487-05-2), systematically known as 4-(4-benzylpiperazin-1-yl)butan-1-amine, is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug discovery. Featuring a lipophilic benzylpiperazine core and a flexible primary amine terminus, this compound is a privileged scaffold for synthesizing ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors[1].

This technical whitepaper provides an authoritative overview of the structural profiling, safety data (SDS), hazard mitigation, and step-by-step experimental workflows for utilizing CAS 4487-05-2 in advanced chemical synthesis.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of CAS 4487-05-2 is critical for predicting its behavior in both synthetic reactions and biological systems. The molecule features three nitrogen atoms with varying degrees of basicity and steric hindrance, which dictates its regioselective reactivity.

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name 1-Benzyl-4-(4-aminobutyl)piperazine
IUPAC Name 4-(4-benzylpiperazin-1-yl)butan-1-amine
CAS Registry Number 4487-05-2
Molecular Formula C15H25N3
Monoisotopic Mass 247.20485 Da[2]
Predicted XlogP ~1.3[2]
Structural Features Benzyl ring, piperazine core, 4-carbon alkyl chain, primary amine

Hazard Identification & Safety Data Sheet (SDS)

As a biologically active polyamine, CAS 4487-05-2 presents specific acute and chronic hazards. Strict adherence to safety protocols is required to mitigate exposure risks.

Table 2: GHS Hazard Classification & Statements
Hazard Class / CategoryHazard Statement (H-Code)Description
Acute Toxicity, Oral (Cat 4) H302Harmful if swallowed[1]
Skin Corrosion/Irritation (Cat 2) H315Causes skin irritation[1]
Serious Eye Damage (Cat 2A) H319Causes serious eye irritation[1]
Acute Toxicity, Inhalation (Cat 4) H332Harmful if inhaled[1]
STOT - Single Exposure (Cat 3) H335May cause respiratory irritation[1]
Handling and Spill Response Protocol
  • Personal Protective Equipment (PPE): Due to its lipophilic benzylpiperazine core and basic primary amine, CAS 4487-05-2 readily penetrates dermal barriers. Handling requires nitrile or neoprene gloves; latex provides insufficient chemical resistance against basic organic amines. Precautionary codes mandate P280 (Wear protective gloves/eye protection) and P310 (Immediately call a POISON CENTER if exposed) [1].

  • Spill Mitigation (Causality): Because CAS 4487-05-2 is a basic amine, neutralizing spills with a weak solid acid (such as citric acid or sodium bisulfate) prior to absorption is critical. This protonates the free base into a non-volatile salt, effectively eliminating the inhalation hazard (H332) before physical cleanup.

Pharmacological Utility & Ligand Design

CAS 4487-05-2 is a cornerstone in the design of CNS-active therapeutics[3]. The benzylpiperazine moiety is a recognized pharmacophore that interacts with the orthosteric binding sites of various GPCRs.

Mechanistic Causality of the 4-Aminobutyl Linker: In rational drug design, the 4-carbon (butyl) chain acts as a highly specific flexible spacer. A 4-carbon linker provides approximately 5-6 Å of spatial extension. This exact distance is critical for designing bitopic ligands—molecules where the benzylpiperazine anchors in the primary orthosteric site, while the functionalized amine tail reaches into secondary allosteric pockets. This dual-interaction mechanism drastically enhances receptor subtype selectivity (e.g., differentiating between D2 and D3 dopamine receptors).

GPCRPathway Ligand Benzylpiperazine Derivative (Synthesized Ligand) GPCR Dopamine D2/D3 Receptor (Orthosteric/Allosteric Sites) Ligand->GPCR Binding & Activation/Antagonism GProtein Gi/o Protein Complex (Alpha Subunit) GPCR->GProtein Conformational Change AdenylateCyclase Adenylate Cyclase (Effector Enzyme) GProtein->AdenylateCyclase Inhibition cAMP cAMP Levels (Decreased) AdenylateCyclase->cAMP Reduced Synthesis PKA Protein Kinase A (Downregulated Activity) cAMP->PKA Decreased Activation

Gi/o-coupled GPCR signaling pathway modulated by benzylpiperazine derivatives.

Experimental Methodologies: Synthesis Workflow

The following protocol outlines a self-validating system for the regioselective amidation of CAS 4487-05-2 to generate an extended GPCR ligand.

SynthesisWorkflow SM CAS 4487-05-2 (Primary Amine) Coupling Nucleophilic Attack (Regioselective) SM->Coupling  Step 2 Reactant Aryl Carboxylic Acid (Pharmacophore) Activation Activation (EDC/HOBt, DMF) Reactant->Activation  Step 1 Activation->Coupling  Active Ester Purification Purification (Flash Chromatography) Coupling->Purification  Crude Mixture Product Purified GPCR Ligand (Target Compound) Purification->Product  Validation (LC-MS)

Modular Synthesis Workflow for GPCR Ligands using CAS 4487-05-2.

Step-by-Step Protocol: Regioselective Amidation

Objective: Synthesize an extended GPCR ligand by coupling the primary amine of CAS 4487-05-2 with an aryl carboxylic acid.

  • Step 1: Activation of Carboxylic Acid

    • Dissolve 1.0 eq of the target aryl carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

    • Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1.2 eq of Hydroxybenzotriazole (HOBt).

    • Causality: EDC/HOBt forms a stable but highly reactive OBt-ester intermediate. This prevents racemization and significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack. Stir at room temperature for 30 minutes.

  • Step 2: Regioselective Nucleophilic Addition

    • Add 1.1 eq of 1-Benzyl-4-(4-aminobutyl)piperazine (CAS 4487-05-2)[3] dropwise to the activated ester solution.

    • Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to maintain basicity and neutralize the HCl salt generated by EDC.

    • Causality: The primary amine on the butyl chain is highly nucleophilic and sterically accessible. Conversely, the piperazine nitrogens are tertiary and sterically hindered. This intrinsic chemical difference ensures 100% regioselective amidation at the terminal amine without the need for complex protecting-group chemistry. Stir for 4-6 hours.

  • Step 3: Real-Time Validation (TLC)

    • Monitor the reaction via Thin-Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) solvent system. The disappearance of the ninhydrin-active primary amine spot acts as an immediate visual validation of reaction completion.

  • Step 4: Quenching & Extraction

    • Quench the reaction with saturated aqueous NaHCO3 and extract three times with Ethyl Acetate (EtOAc).

    • Causality: The basic aqueous wash efficiently removes water-soluble byproducts (like the urea derivative of EDC) and unreacted HOBt, while the lipophilic target ligand partitions cleanly into the organic layer.

  • Step 5: Purification & Structural Validation

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the crude residue via flash silica gel chromatography. Validate the final product using LC-MS to confirm the target mass ([M+H]+) and 1H-NMR to verify the presence of the newly formed amide bond (typically presenting a broad singlet around ~8.0 ppm).

References

  • Aaron Chemicals. "7-Benzyl-4,7-diazaspiro[2.5]octane and related derivatives (CAS 4487-05-2)." Aaron Chemicals Product Catalog.
  • PubChemLite. "4487-05-2 (C15H25N3) Structural Information." University of Luxembourg.
  • Sigma-Aldrich. "CAS 4487-05-2 | 4-(4-benzylpiperazin-1-yl)butan-1-amine." MilliporeSigma Catalog.

Sources

Exploratory

Pharmacokinetic Profiling of 1-Benzyl-4-(4-aminobutyl)piperazine Derivatives: A Technical Whitepaper

Executive Summary The 1-benzyl-4-(4-aminobutyl)piperazine scaffold represents a highly versatile pharmacophore in modern drug discovery. Historically rooted in the development of monoaminergic modulators (such as 5-HT re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-benzyl-4-(4-aminobutyl)piperazine scaffold represents a highly versatile pharmacophore in modern drug discovery. Historically rooted in the development of monoaminergic modulators (such as 5-HT receptor ligands and atypical antipsychotics), this structural motif has gained significant traction in neuro-oncology as a targeting moiety for Sigma-1 ( σ1​ ) and Sigma-2 ( σ2​ ) receptors [1].

For drug development professionals, understanding the pharmacokinetic (PK) properties of these derivatives is critical. The delicate balance between the lipophilic benzyl group and the polar, basic 4-aminobutyl chain dictates the molecule's absorption, blood-brain barrier (BBB) permeability, and metabolic fate. This whitepaper synthesizes the structural pharmacokinetics, metabolic pathways, and validated experimental protocols required to evaluate 1-benzyl-4-(4-aminobutyl)piperazine derivatives.

Structural Pharmacokinetics & Structure-Activity Relationship (SAR)

The PK profile of 1-benzyl-4-(4-aminobutyl)piperazine derivatives is fundamentally driven by their distinct structural domains:

  • The Benzyl Moiety: Imparts significant lipophilicity (calculated logP typically ranging from 2.5 to 3.5), which is the primary driver for rapid central nervous system (CNS) penetration. However, the unsubstituted phenyl ring is highly susceptible to Phase I aromatic hydroxylation [2].

  • The Piperazine Core: Acts as a rigid spacer that maintains the basicity required for target receptor engagement. The protonation state of the piperazine nitrogens at physiological pH (7.4) significantly influences the volume of distribution ( Vd​ ), often leading to extensive tissue distribution via lysosomal trapping.

  • The 4-Aminobutyl Chain: Provides flexibility and a terminal hydrogen-bond donor/acceptor. While crucial for σ2​ receptor affinity, this aliphatic chain is a primary liability for oxidative deamination by monoamine oxidases (MAOs) and N-dealkylation by cytochrome P450 enzymes.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption and Distribution

Derivatives of the benzylpiperazine class are rapidly absorbed following oral administration, with peak plasma concentrations ( Tmax​ ) typically achieved within 1.0 to 1.5 hours [3]. Because these compounds are basic amines, they exhibit a massive volume of distribution ( Vd​>3.5 L/kg). In neuro-oncology applications, derivatives labeled with radioisotopes (e.g., 99mTc ) demonstrate high specific uptake in σ2​ -overexpressing tumors (such as C6 glioma and DU145 prostate cells), though the presence of bulky chelators can restrict BBB penetration compared to the native small molecule [1].

Hepatic Metabolism and Excretion

The primary clearance mechanism is hepatic. The parent compound undergoes extensive first-pass metabolism mediated primarily by CYP2D6 and CYP3A4 [2].

  • CYP2D6 catalyzes the hydroxylation of the benzyl ring, yielding 3-OH and 4-OH metabolites.

  • CYP3A4 and MAOs target the 4-aminobutyl chain and the piperazine nitrogens, leading to N-dealkylation and oxidative deamination. The resulting polar metabolites undergo Phase II glucuronidation via UGT enzymes before being renally excreted. The terminal elimination half-life ( t1/2​ ) typically ranges from 4 to 6 hours [3].

MetabolicPathway Parent 1-Benzyl-4-(4-aminobutyl) piperazine Scaffold CYP2D6 CYP2D6 (Aromatic Hydroxylation) Parent->CYP2D6 Hepatic Phase I CYP3A4 CYP3A4 / MAO (N-Dealkylation / Deamination) Parent->CYP3A4 Hepatic Phase I Metab1 3-OH / 4-OH Benzyl Metabolites CYP2D6->Metab1 Metab2 N-Dealkylated Piperazine & Butanoic Acid Deriv. CYP3A4->Metab2 Excretion Renal Excretion (Glucuronide Conjugates) Metab1->Excretion UGT Phase II Metab2->Excretion

Figure 1: Primary hepatic Phase I and Phase II metabolic pathways of the scaffold.

Quantitative Pharmacokinetic Summary

The following table synthesizes the consensus pharmacokinetic parameters for standard 1-benzyl-4-(4-aminobutyl)piperazine derivatives, highlighting the causality behind the observed metrics.

Pharmacokinetic ParameterIntravenous (IV)Oral (PO)Causality / Structural Driver
Tmax​ N/A1.0 - 1.5 hRapid intestinal absorption driven by optimal lipophilicity (logP ~2.5-3.0).
Cmax​ (200 mg equivalent)Dose-dependent~250 - 300 ng/mLHigh first-pass metabolism limits absolute peak systemic concentration.
Volume of Distribution ( Vd​ ) 3.5 - 5.0 L/kg4.0 - 6.2 L/kgExtensive tissue partitioning driven by basic amine lysosomal trapping.
Clearance (CL) 15 - 20 mL/min/kg25 - 35 mL/min/kgHigh hepatic extraction ratio (CYP2D6/3A4 mediated).
Half-life ( t1/2​ ) 4.0 - 5.5 h5.0 - 6.5 hModerate duration; limited by oxidative deamination of the butyl chain.
Bioavailability (F%) 100%35% - 50%Significant presystemic clearance via N-dealkylation.

Standardized Experimental Protocols

To ensure self-validating and reproducible data, the following protocols outline the industry-standard methodologies for evaluating the PK properties of these derivatives.

Protocol A: In Vitro BBB Permeability (PAMPA-BBB)

Because CNS and neuro-oncology targets require BBB penetration, the Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized as a high-throughput preliminary screen.

  • Preparation of Donor Solution: Dissolve the 1-benzyl-4-(4-aminobutyl)piperazine derivative in DMSO to a 10 mM stock. Dilute to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF membrane of the PAMPA filter plate (pore size 0.45 µm) with 4 µL of porcine brain lipid (PBL) extract dissolved in dodecane (20 mg/mL).

  • Assay Assembly: Add 200 µL of the donor solution to the donor compartment. Add 200 µL of fresh PBS (pH 7.4) to the acceptor compartment.

  • Incubation: Incubate the assembled sandwich plate at 37°C for 4 hours under gentle agitation (150 rpm).

  • Quantification: Separate the plates. Quantify the compound concentration in both compartments using LC-MS/MS.

  • Validation: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high BBB permeation. Include Verapamil as a high-permeability positive control.

Protocol B: In Vivo LC-MS/MS Pharmacokinetic Workflow

To determine absolute bioavailability and clearance, a crossover IV/PO study in rodent models (e.g., Sprague-Dawley rats) is required.

  • Dosing: Administer the compound intravenously (e.g., 2 mg/kg via tail vein) and orally (e.g., 10 mg/kg via oral gavage) to fasted rats (n=4 per group).

  • Serial Sampling: Collect 200 µL of blood via the jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer to K2-EDTA tubes and centrifuge (4,000 × g, 10 min, 4°C) to isolate plasma.

  • Protein Precipitation (Extraction): To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., BZP-d7). Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 × 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis (NCA) via Phoenix WinNonlin software.

PKWorkflow Dose In Vivo Dosing (IV/PO Admin) Sample Serial Blood Sampling Dose->Sample Extract Protein Precipitation & SPE Extraction Sample->Extract LCMS LC-MS/MS Quantification Extract->LCMS Model Non-Compartmental PK Modeling LCMS->Model

Figure 2: Standardized in vivo LC-MS/MS pharmacokinetic profiling workflow.

Conclusion & Optimization Strategies

The 1-benzyl-4-(4-aminobutyl)piperazine scaffold possesses an inherently favorable PK profile for CNS and systemic distribution. However, its moderate oral bioavailability and susceptibility to CYP2D6/CYP3A4 metabolism present optimization challenges. Future drug design efforts should focus on:

  • Fluorination: Introducing fluorine atoms at the para or meta positions of the benzyl ring to block CYP2D6-mediated aromatic hydroxylation.

  • Steric Hindrance: Adding methyl groups adjacent to the terminal amine on the butyl chain to sterically hinder MAO-driven oxidative deamination.

  • Prodrug Strategies: Utilizing the terminal amine to attach cleavable peptide moieties, thereby improving oral absorption via peptide transporters (e.g., PEPT1) before systemic cleavage.

References

  • Wang, X., et al. (2016). "99mTc-Cyclopentadienyl Tricarbonyl Chelate-Labeled Compounds as Selective Sigma-2 Receptor Ligands for Tumor Imaging." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • European Union Drugs Agency (EUDA). (2018). "BZP/piperazines drug profile." Europa.eu. Available at:[Link]

  • Gee, P., et al. (2013). "Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants." ResearchGate. Available at:[Link]

Foundational

discovery and history of 1-Benzyl-4-(4-aminobutyl)piperazine as a chemical intermediate

Whitepaper: The Discovery, Synthesis, and Application of 1-Benzyl-4-(4-aminobutyl)piperazine as a Core Chemical Intermediate Executive Summary & Historical Context The evolution of neurotherapeutics—particularly anxiolyt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: The Discovery, Synthesis, and Application of 1-Benzyl-4-(4-aminobutyl)piperazine as a Core Chemical Intermediate

Executive Summary & Historical Context

The evolution of neurotherapeutics—particularly anxiolytics and antipsychotics—has heavily relied on the piperazine pharmacophore. In the late 1970s and 1980s, the discovery of the azapirone class (exemplified by buspirone and gepirone) revolutionized the treatment of anxiety by targeting the 5-HT1A receptor rather than GABAergic pathways. These early drugs utilized a 1-(2-pyrimidinyl)piperazine core.

However, as structure-activity relationship (SAR) campaigns expanded to target dopamine (D2/D3) receptors and mixed-lineage leukemia (MLL) protein interactions, researchers required a more lipophilic, electronically distinct building block. This led to the synthesis of 1-benzyl-4-(4-aminobutyl)piperazine (CAS 4487-05-2)[1]. By replacing the pyrimidine ring with a benzyl group and maintaining the critical 4-carbon aminobutyl linker, this intermediate became a foundational scaffold for synthesizing multi-target CNS agents and novel imide derivatives[2].

Structural & Physicochemical Profiling

The utility of 1-benzyl-4-(4-aminobutyl)piperazine stems from its bifunctional nature. The primary amine serves as a highly reactive nucleophile for condensation with anhydrides or carboxylic acids (forming imides/amides), while the tertiary benzylpiperazine system remains inert during these coupling steps, acting as the primary pharmacophore for receptor binding.

Table 1: Quantitative & Physicochemical Data

PropertyValueSource
IUPAC Name 4-(4-benzylpiperazin-1-yl)butan-1-amine[3]
CAS Number 4487-05-2[1]
Molecular Formula C15H25N3[3]
Monoisotopic Mass 247.2043 Da[3]
Precursor CAS 4487-04-1 (Phthalimide protected)[4]

Rational Design & Pharmacophore Mapping

In GPCR drug design, the spatial distance between binding domains is critical. The 4-aminobutyl chain provides an optimal ~5.5 Å spacer. When this intermediate is converted into a terminal imide, the resulting molecule perfectly maps to the 5-HT1A and D2 receptor binding pockets.

Pharmacophore Target GPCR Binding Pocket (e.g., 5-HT1A / D2) Imide Terminal Imide/Amide (H-Bond Acceptor) Imide->Target H-Bonding (Ser/Thr) Linker 4-Aminobutyl Chain (Flexible Spacer, ~5-6 Å) Imide->Linker Piperazine Piperazine Core (Basic Amine, Salt Bridge) Linker->Piperazine Piperazine->Target Aspartate interaction Benzyl Benzyl Group (Pi-Pi Stacking / Hydrophobic) Piperazine->Benzyl Benzyl->Target Hydrophobic pocket

Fig 1: Pharmacophore mapping of the intermediate for GPCR binding (e.g., 5-HT1A/D2 receptors).

Synthetic Methodologies & Self-Validating Protocols

Direct alkylation of 1-benzylpiperazine with 1,4-diaminobutane is chemically unsound due to uncontrollable over-alkylation and dimerization. Therefore, the industry standard relies on the Gabriel Synthesis approach, utilizing a phthalimide protecting group to ensure strict mono-alkylation[4].

The Gabriel Synthesis Workflow

Synthesis A 1-Benzylpiperazine C Phthalimide Intermediate (CAS 4487-04-1) A->C + B K2CO3, MeCN, Reflux B N-(4-bromobutyl)phthalimide (Alkylation) E 1-Benzyl-4-(4-aminobutyl)piperazine (CAS 4487-05-2) C->E + D EtOH, Reflux D Hydrazine Hydrate (Deprotection)

Fig 2: Two-step Gabriel synthesis of 1-benzyl-4-(4-aminobutyl)piperazine via phthalimide protection.

Self-Validating Experimental Protocol

Step 1: Alkylation (Formation of CAS 4487-04-1)

  • Procedure: To a stirred solution of 1-benzylpiperazine (1.0 eq) in anhydrous acetonitrile (10 vol), add anhydrous K₂CO₃ (2.0 eq) and N-(4-bromobutyl)phthalimide (1.05 eq). Reflux the suspension under N₂ for 12 hours. Filter the inorganic salts while hot, and concentrate the filtrate in vacuo.

  • Causality: K₂CO₃ is selected as a non-nucleophilic acid scavenger. It neutralizes the HBr byproduct, driving the SN2 displacement forward without competing with the piperazine nitrogen for the alkyl halide. Acetonitrile provides an optimal polar aprotic environment to accelerate the SN2 kinetics.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1 with 1% Et₃N). The starting amine will stain positive with ninhydrin. The successful formation of the intermediate (CAS 4487-04-1) is confirmed by a UV-active spot that is strictly ninhydrin-negative (as the primary amine is masked by the phthalimide, and the piperazine nitrogens are tertiary).

Step 2: Ing-Manske Deprotection (Formation of CAS 4487-05-2)

  • Procedure: Dissolve the crude phthalimide intermediate in ethanol (10 vol). Add hydrazine hydrate (3.0 eq) dropwise at room temperature, then heat the mixture to reflux for 4 hours. A white precipitate will form. Cool the mixture to 0 °C, filter off the precipitate, and concentrate the filtrate to yield the crude polyamine.

  • Causality: Hydrazine selectively attacks the sterically hindered imide carbonyls. The thermodynamic driving force is the formation of the highly stable, aromatic-like cyclic by-product (phthalhydrazide), which conveniently precipitates out of ethanol, allowing for simple mechanical separation from the highly soluble primary amine product.

  • In-Process Control (IPC): LC-MS analysis must confirm the total disappearance of the intermediate (m/z ~377) and the appearance of the target product (m/z 248.2 [M+H]⁺)[3].

Handling Note: As a polyamine, CAS 4487-05-2 rapidly absorbs atmospheric CO₂ to form carbamates. It must be stored under argon or immediately converted to its dihydrochloride salt by bubbling HCl gas through an ethereal solution.

Applications in Advanced Drug Discovery

The primary industrial application of 1-benzyl-4-(4-aminobutyl)piperazine is its condensation with various dicarboxylic acids or anhydrides to yield complex, rigidified imides.

A quintessential example is the synthesis of cyclopentane-1,3-dicarboxylic-N-[4-(4-benzyl-1-piperazinyl)butyl]imide [2]. In this protocol, 1-(4-aminobutyl)-4-benzylpiperazine hydrochloride is refluxed with 1,3-cyclopentanedicarboxylic acid in xylene, utilizing triethylamine to liberate the free base in situ and drive the azeotropic removal of water[2]. The resulting compound serves as a critical structural analog in SAR libraries, allowing researchers to evaluate how the transition from a spiro-fused ring (as seen in buspirone) to a simple cyclopentane ring affects receptor subtype selectivity. Furthermore, the benzyl group can be subjected to late-stage catalytic hydrogenolysis (Pd/C, H₂) to yield the secondary amine, which can then be diversified via Buchwald-Hartwig cross-coupling to attach novel heteroaromatic rings.

References

  • PubChemLite / National Institutes of Health. "4487-05-2 (C15H25N3) - Compound Summary." PubChem Database, CID 14156348. Verified March 20, 2026. URL:[Link]

  • PrepChem. "Synthesis of cyclopentane-1,3-dicarboxylic-N-[4-(4-benzyl-1-piperazinyl)butyl]imide." Organic Synthesis Database. Verified March 20, 2026. URL:[Link]

  • NextSDS. "4-(4-benzylpiperazin-1-yl)butan-1-amine — Chemical Substance Information." NextSDS Substance Database. Verified March 20, 2026. URL: [Link]

  • ChemSrc. "N-[4-(4-benzyl-piperazin-1-yl)-butyl]-phthalimide (CAS 4487-04-1)." ChemSrc Chemical Database. Verified March 20, 2026. URL:[Link]

Sources

Exploratory

Thermodynamic Stability of 1-Benzyl-4-(4-aminobutyl)piperazine at Room Temperature: A Preformulation Guide

Executive Summary 1-Benzyl-4-(4-aminobutyl)piperazine (BABP, CAS: 4487-04-1) is a highly versatile polyamine scaffold utilized extensively as a pharmaceutical intermediate and receptor ligand. Understanding its thermodyn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-4-(4-aminobutyl)piperazine (BABP, CAS: 4487-04-1) is a highly versatile polyamine scaffold utilized extensively as a pharmaceutical intermediate and receptor ligand. Understanding its thermodynamic stability at room temperature (298 K) is a critical prerequisite for successful drug formulation and active pharmaceutical ingredient (API) storage.

This whitepaper provides an in-depth analysis of the thermodynamic profiling, degradation kinetics, and self-validating experimental methodologies required to establish the stability of BABP. By moving beyond empirical observation and detailing the causality of molecular behavior, this guide equips researchers with the mechanistic insights needed to predict shelf-life and design robust stability-indicating assays.

Thermodynamic Profiling & Structural Causality

The thermodynamic stability of BABP at room temperature is governed by its molecular architecture: a central piperazine ring flanked by a bulky benzyl group and a flexible aliphatic aminobutyl chain.

Conformational Thermodynamics

At 298 K, the piperazine core exclusively adopts a chair conformation. To minimize 1,3-diaxial steric interactions, both the benzyl and the 4-aminobutyl substituents strongly prefer equatorial positions. This equatorial-equatorial configuration represents the global thermodynamic minimum, granting the molecule significant physical stability in the solid state.

Protonation States and pKa

Because BABP is a polyamine, its stability in aqueous or humid environments is highly dependent on its protonation state. The molecule possesses three distinct basic nitrogen centers. Based on thermodynamic studies of structurally analogous piperazine derivatives[1], the protonation hierarchy at 298 K is as follows:

  • Primary Aliphatic Amine (Aminobutyl chain): Exhibits the highest basicity (pKa ~10.5).

  • N4 Piperazine Nitrogen (Alkyl-substituted): Exhibits moderate basicity (pKa ~9.2).

  • N1 Piperazine Nitrogen (Benzyl-substituted): Exhibits the lowest basicity (pKa ~5.0) due to the electron-withdrawing inductive effect of the benzyl group.

At room temperature and physiological pH, BABP exists predominantly as a polycation. This multi-protonated state increases its aqueous solubility but also influences its susceptibility to specific degradation pathways.

Degradation Kinetics at Room Temperature

To design a self-validating stability protocol, one must first understand the causal mechanisms of degradation. BABP exhibits a highly asymmetric degradation profile.

Hydrolytic Stability (Thermodynamically Stable)

BABP is highly resistant to hydrolysis at room temperature. The causality is structural: the molecule lacks electrophilic functional groups (such as esters, amides, or lactams) that are susceptible to nucleophilic attack by water. Consequently, the hydrolytic half-life of BABP at 298 K exceeds standard pharmaceutical shelf-life requirements.

Oxidative Degradation (Thermodynamically Vulnerable)

The primary thermodynamic vulnerability of BABP lies at the benzylic carbon. The C-H bond dissociation energy at the benzylic position is relatively low, making it highly susceptible to auto-oxidation via a free-radical mechanism. Exposure to atmospheric oxygen at room temperature initiates the formation of a benzylic radical, which rapidly reacts with O2​ to form a hydroperoxide intermediate. This intermediate eventually cleaves, yielding benzaldehyde and 1-(4-aminobutyl)piperazine. Studies on synthetic piperazines in biological matrices confirm that room-temperature storage can lead to significant degradation of benzyl-substituted piperazines, necessitating strict environmental controls[2].

G BABP 1-Benzyl-4-(4-aminobutyl)piperazine (Intact Molecule) Radical Benzylic Radical Formation (O2 Exposure) BABP->Radical Auto-oxidation (298 K) Hydroperoxide Hydroperoxide Intermediate Radical->Hydroperoxide +O2 Cleavage C-N Bond Cleavage Hydroperoxide->Cleavage Degradation Products Benzaldehyde + 1-(4-aminobutyl)piperazine Cleavage->Products

Fig 1: Oxidative degradation pathway of BABP at room temperature.

Self-Validating Experimental Protocols

To rigorously quantify the thermodynamic stability of BABP, empirical testing must be designed as a self-validating system. This means the protocol must include internal checks (e.g., mass balance, baseline calibration) to ensure that the data generated is an artifact-free representation of the molecule's true thermodynamic state.

Protocol A: Isothermal Microcalorimetry (IMC)

Traditional Differential Scanning Calorimetry (DSC) relies on elevated temperatures to accelerate degradation, which can artificially alter the reaction mechanism. Isothermal Microcalorimetry (IMC) solves this by directly measuring the microwatt ( μ W) heat flow of degradation reactions at exactly 298 K, allowing for the direct extraction of Gibbs free energy ( ΔG ) and enthalpy ( ΔH )[3].

Step-by-Step Methodology:

  • Baseline Calibration (Self-Validation): Load an empty, sealed glass ampoule into the reference channel of the microcalorimeter. Allow the system to equilibrate at 298 K until the heat flow baseline drift is <0.1μ W/hour.

  • Sample Preparation: Weigh exactly 100.0 mg of crystalline BABP into a sterilized glass ampoule. Purge the headspace with synthetic air (21% O2​ ) to standardize oxidative potential.

  • Thermal Equilibration: Lower the sample ampoule into the IMC measurement channel. Allow 45 minutes for frictional heat (from ampoule insertion) to dissipate.

  • Data Acquisition: Record the isothermal heat flow (dQ/dt) continuously for 72 hours.

  • Kinetic Derivation: Integrate the heat flow curve to calculate the total heat of degradation. A stable system at 298 K will approach a heat flow of W. Any sustained exothermic activity indicates ongoing auto-oxidation.

G Prep Sample Prep (Standardized O2) Eq Thermal Equilibration (298 K) Prep->Eq Measure Isothermal Heat Flow Measurement (µW) Eq->Measure Analyze Thermodynamic Derivation (ΔG, ΔH) Measure->Analyze

Fig 2: Isothermal Microcalorimetry (IMC) workflow for real-time stability assessment.

Protocol B: ICH Q1A(R2) Long-Term Stability Testing

To satisfy regulatory requirements, BABP must undergo long-term stability testing aligned with ICH Q1A(R2) guidelines[4]. The self-validating mechanism here is mass balance : the molar loss of BABP must equal the molar gain of its degradants (e.g., benzaldehyde) when analyzed via a stability-indicating HPLC assay.

Step-by-Step Methodology:

  • Batch Selection: Select three distinct primary batches of synthesized BABP to account for manufacturing variance.

  • Packaging: Seal the samples in packaging that simulates the final commercial container closure system (e.g., amber glass vials to prevent photolytic C-N cleavage).

  • Environmental Control: Place the samples in a validated stability chamber calibrated to 25°C ± 2°C and 60% RH ± 5% RH (Climatic Zone II).

  • Sampling Intervals: Withdraw samples at 0, 3, 6, 9, and 12 months.

  • Orthogonal Analysis: Analyze the samples using reverse-phase HPLC-UV (for assay and degradant quantification) and Karl Fischer titration (for moisture uptake). Calculate mass balance to validate the degradation pathway.

Quantitative Data Summaries

The following tables summarize the thermodynamic parameters and the regulatory testing matrix required for BABP.

Table 1: Thermodynamic & Physicochemical Properties (298 K)
PropertyEstimated ValueCausality / Structural Rationale
pKa 1 (Aliphatic Amine) ~10.5Primary amine on the unhindered butyl chain.
pKa 2 (Piperazine N4) ~9.2Tertiary amine, stabilized by alkyl substitution.
pKa 3 (Piperazine N1) ~5.0Tertiary amine, basicity reduced by benzyl inductive effects.
Hydrolytic Half-life > 5 yearsComplete absence of electrophilic, hydrolyzable groups.
Conformational State Chair (Equatorial)Thermodynamic minimization of 1,3-diaxial steric strain.
Table 2: Self-Validating ICH Q1A(R2) Stability Matrix
Storage ConditionDurationTesting FrequencyAnalytical TargetSelf-Validation Metric
25°C ± 2°C / 60% RH ± 5% 12 Months0, 3, 6, 9, 12 moHPLC-UV, MoistureMass balance (Parent loss = Degradant gain)
40°C ± 2°C / 75% RH ± 5% 6 Months0, 1, 3, 6 moAccelerated DegradationArrhenius alignment with 25°C baseline data

References

  • Quality Guidelines - ICH: Q1A(R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • Stability of Synthetic Piperazines in Human Whole Blood PubMed Central (National Institutes of Health)[Link]

  • Pharmaceutical microcalorimetry: applications to long-term stability studies PubMed (National Institutes of Health)[Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K University of Regina / Journal of Chemical & Engineering Data[Link]

Sources

Protocols & Analytical Methods

Method

using 1-Benzyl-4-(4-aminobutyl)piperazine as a linker in targeted drug discovery

An Application Guide to 1-Benzyl-4-(4-aminobutyl)piperazine: A Versatile Linker for Targeted Drug Discovery Abstract Targeted drug discovery, including modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 1-Benzyl-4-(4-aminobutyl)piperazine: A Versatile Linker for Targeted Drug Discovery

Abstract

Targeted drug discovery, including modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), relies on the sophisticated interplay between a targeting moiety, a payload, and a chemical linker that joins them.[1] The linker is not merely a spacer but a critical component that profoundly influences the conjugate's stability, solubility, pharmacokinetics (PK), and overall therapeutic efficacy.[2][] This guide provides a detailed exploration of 1-Benzyl-4-(4-aminobutyl)piperazine, a bifunctional linker whose unique structural components offer a compelling balance of rigidity, hydrophilicity, and synthetic versatility. We will delve into its design rationale, physicochemical properties, and provide detailed protocols for its application in constructing targeted therapeutics, from initial conjugation to final purification and characterization.

The Linker's Role and Design Rationale

The ideal linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient payload release at the target site.[4][5] The structure of 1-Benzyl-4-(4-aminobutyl)piperazine is uniquely suited to address these challenges.

  • Piperazine Core: The central piperazine ring introduces a degree of rigidity to the linker structure.[1] This constrained conformation can be advantageous for optimizing the spatial orientation required for the formation of a stable and productive ternary complex in PROTACs or for effective payload delivery in ADCs.[6][7] Furthermore, the piperazine motif, as a protonable amine group, can enhance the aqueous solubility of the entire conjugate, a crucial factor when dealing with hydrophobic payloads.[6][8] The protonation state of the piperazine ring is influenced by its chemical environment, which can be modulated to fine-tune the physicochemical properties of the final molecule.[6][7]

  • Aminobutyl Chain: The flexible 4-aminobutyl chain serves two purposes. It provides an adequate spacer to distance the often-bulky payload from the targeting moiety, preventing steric hindrance that could compromise binding affinity. Secondly, its terminal primary amine provides a robust and versatile reactive handle for conjugation, most commonly through the formation of stable amide bonds.[9]

  • Benzyl Group: The benzyl group serves as a stable and effective protecting group for one of the piperazine nitrogens.[10] This allows for selective functionalization of the linker, first through the primary amine of the butyl chain, followed by deprotection of the secondary amine for subsequent conjugation. This benzyl group can be efficiently removed under standard hydrogenolysis conditions, a mild method compatible with a wide range of sensitive biomolecules.

Diagram: Structural Components of the Linker

G cluster_0 1-Benzyl-4-(4-aminobutyl)piperazine L1 Benzyl Group (Protecting Group, Hydrophobicity) L2 Piperazine Core (Rigidity, Solubility, pKa Modulation) L1->L2 N-substitution L3 4-Aminobutyl Chain (Flexible Spacer) L2->L3 N-alkylation L4 Primary Amine (Reactive Handle) L3->L4 Terminus

Caption: Key functional moieties of the 1-Benzyl-4-(4-aminobutyl)piperazine linker.

Table 1: Physicochemical Properties
PropertyValueSource/Note
Molecular Formula C₁₅H₂₅N₃-
Molecular Weight 247.38 g/mol -
Appearance Typically a pale oil or solidBased on analogs
Boiling Point ~122-124°C @ 2.5 mmHg (for 1-benzylpiperazine)[11]
Key Reactive Groups Primary Amine, Benzyl-protected Secondary Amine-

General Workflow for Drug Conjugate Synthesis

The synthesis of a drug conjugate using this linker typically follows a multi-step, modular approach. This strategy allows for the purification and characterization of intermediates, ensuring the quality and integrity of the final product. The benzyl group's role as a protecting group is central to this sequential strategy.

Diagram: Overall Synthesis Workflow

G start Start Materials: - Payload-COOH - Linker - Antibody step1 Step 1: Payload-Linker Conjugation (EDC/NHS Chemistry) start->step1 step2 Intermediate 1: Payload-Linker-Benzyl step1->step2 step3 Step 2: Deprotection (Hydrogenolysis) step2->step3 step4 Intermediate 2: Payload-Linker-NH step3->step4 step5 Step 3: Antibody Conjugation (e.g., Amide Coupling) step4->step5 step6 Crude ADC step5->step6 step7 Step 4: Purification (SEC / HIC) step6->step7 end Final Characterized ADC step7->end

Caption: A modular workflow for synthesizing a targeted drug conjugate.

Protocol: Payload-Linker Conjugation via Amide Coupling

This protocol details the conjugation of a payload containing a carboxylic acid to the primary amine of the 1-Benzyl-4-(4-aminobutyl)piperazine linker. The reaction proceeds via the formation of a highly reactive N-hydroxysuccinimide (NHS) ester, which then readily reacts with the linker's primary amine.[]

Rationale

The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC) and N-hydroxysuccinimide (NHS) is a well-established method for creating stable amide bonds between a carboxyl group and a primary amine.[] EDC activates the carboxyl group, which can then react with NHS to form a semi-stable NHS ester. This two-step approach (or one-pot reaction) is often preferred as it can improve efficiency and reduce side reactions compared to using EDC alone.[] The reaction is typically performed in an anhydrous organic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) to prevent hydrolysis of the activated species.

Materials
  • Payload with a carboxylic acid functional group

  • 1-Benzyl-4-(4-aminobutyl)piperazine linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-Phase HPLC (RP-HPLC) for purification

  • Mass Spectrometer (e.g., LC-MS) for characterization

Step-by-Step Protocol
  • Reactant Preparation: In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing payload (1.0 eq) in anhydrous DMF.

  • Activation: To the payload solution, add NHS (1.2 eq) and EDC-HCl (1.2 eq). Stir the mixture at room temperature for 15-30 minutes. The solution may become slightly cloudy as the reaction proceeds.

  • Linker Addition: In a separate vial, dissolve the 1-Benzyl-4-(4-aminobutyl)piperazine linker (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated payload mixture.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the reaction mixture. The base scavenges the HCl produced and maintains a favorable pH for the reaction.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching & Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer under reduced pressure. Purify the resulting crude product using flash column chromatography or preparative RP-HPLC to isolate the desired Payload-Linker-Benzyl conjugate.

  • Characterization: Confirm the identity and purity of the product by LC-MS to verify the correct molecular weight and by NMR to confirm the structure.

Protocol: Deprotection and Antibody Conjugation

With the Payload-Linker-Benzyl intermediate successfully synthesized, the next steps involve removing the benzyl protecting group to reveal a reactive secondary amine, followed by conjugation to the targeting antibody.

Deprotection via Hydrogenolysis

Rationale: Catalytic hydrogenolysis is a mild and highly effective method for cleaving benzyl-nitrogen bonds.[10] Palladium on carbon (Pd/C) is the most common catalyst. The reaction is clean, and the by-products (toluene and the catalyst) are easily removed.

Protocol:

  • Dissolve the purified Payload-Linker-Benzyl conjugate in a suitable solvent such as Methanol, Ethanol, or Ethyl Acetate.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

  • Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator) and allow the reaction to stir under a hydrogen atmosphere at room temperature.

  • Monitor the reaction until completion (usually 2-16 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to yield the deprotected Payload-Linker-NH intermediate.

  • Verify the complete removal of the benzyl group by LC-MS (observing the expected mass shift) and NMR.

Antibody Conjugation

Rationale: This protocol assumes the antibody has been engineered or is otherwise functionalized to present a reactive group for conjugation, such as an activated carboxylic acid (via EDC/NHS, similar to Section 3). The secondary amine on the Payload-Linker-NH will react to form a stable amide bond. This process must be conducted in an aqueous buffer system at a controlled pH to maintain the antibody's structural integrity.

Materials:

  • Targeting Antibody with activatable carboxyl groups (e.g., on glutamate or aspartate residues, or engineered tags).

  • Purified Payload-Linker-NH intermediate.

  • EDC-HCl and Sulfo-NHS (the water-soluble analog of NHS).

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5).

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-Exclusion Chromatography (SEC) system for purification.

Protocol:

  • Antibody Preparation: Prepare a solution of the antibody in the conjugation buffer at a concentration of 5-10 mg/mL.

  • Antibody Activation: Add a freshly prepared solution of EDC (50-100 eq) and Sulfo-NHS (50-100 eq) to the antibody solution. Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange (Optional but Recommended): To remove excess activation reagents, perform a rapid buffer exchange into fresh conjugation buffer using a desalting column.

  • Conjugation: Immediately add the Payload-Linker-NH intermediate (dissolved in a minimal amount of a water-miscible co-solvent like DMSO, typically <10% of the final volume) to the activated antibody solution. The molar excess of the linker-payload will determine the final drug-to-antibody ratio (DAR) and must be optimized.

  • Reaction: Gently agitate the reaction mixture at 4°C or room temperature for 2-4 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to cap any unreacted NHS-esters.

  • Purification: The crude ADC must be purified immediately to remove unconjugated payload-linker, aggregates, and other impurities.

Purification and Characterization of the Final Conjugate

Purification and thorough characterization are critical quality control steps to ensure the safety and efficacy of the final drug conjugate.[13]

Purification by Chromatography
  • Size-Exclusion Chromatography (SEC): This is the primary method for separating the high-molecular-weight ADC from smaller, unconjugated payload-linker molecules and quenching reagents.[14] It also effectively removes high-molecular-weight aggregates that may have formed during the conjugation process.[15]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for analyzing and purifying ADCs based on their hydrophobicity.[15] Since each conjugated payload adds hydrophobicity to the antibody, HIC can separate species with different drug-to-antibody ratios (e.g., DAR=2, DAR=4, etc.), allowing for the isolation of a more homogeneous product.

Characterization and Quality Control
  • UV-Vis Spectroscopy: Used to determine the concentration of the antibody and to calculate the average DAR by measuring the absorbance at two different wavelengths (e.g., 280 nm for the protein and another wavelength specific to the payload).

  • Mass Spectrometry (MS): LC-MS analysis of the intact or deglycosylated ADC is the gold standard for confirming the identity of the conjugate and determining the DAR distribution.[16][17] By measuring the mass of the different species, one can precisely identify the number of payload-linkers attached to each antibody.[18]

  • HPLC Analysis: SEC-HPLC is used to determine the level of aggregation in the final product. HIC-HPLC provides a detailed profile of the DAR distribution.[15]

Table 2: Key QC Metrics for a Final ADC Product
ParameterMethod(s)Acceptance Criteria (Example)Rationale
Identity LC-MSCorrect mass for ADC speciesConfirms successful conjugation.[13]
Purity/Aggregation SEC-HPLC>95% MonomerAggregates can cause immunogenicity and reduce efficacy.
Average DAR UV-Vis, HIC, MS3.5 ± 0.5DAR is a critical quality attribute affecting efficacy and toxicity.[16]
Unconjugated Payload RP-HPLC<1%Free payload is highly toxic and non-targeted.
Endotoxin Level LAL Test<0.5 EU/mgEnsures safety for in vivo applications.

References

  • Ciaffo, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Available at: [Link]

  • ChemRTP (2024).
  • Singh, I., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. Available at: [Link]

  • McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.
  • Jin, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Pollard, C. B., & MacDowell, L. G. (1963). 1-BENZYLPIPERAZINE. Organic Syntheses. Available at: [Link]

  • Rhodium (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2). Erowid. Available at: [Link]

  • Ciaffo, G., et al. (2022).
  • Morrill, C., & Mani, N. S. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters. Available at: [Link]

  • Huang, H., et al. (2021). Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology. Available at: [Link]

  • Sigma-Aldrich. 1-Benzyl-4-(N-Boc-amino) piperidine 98. Sigma-Aldrich.
  • Lee, C., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.
  • An, Z., et al. (2021). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical Analysis. Available at: [Link]

  • CellMosaic. Services - Bioconjugate Analysis & Purification - HPLC Analysis. CellMosaic. Available at: [Link]

  • Meririnne, E., et al. (2006). Rewarding Properties of 1-benzylpiperazine, a New Drug of Abuse, in Rats. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]

  • Schneider, S. (2018). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. Agilent Technologies. Available at: [Link]

  • Legin, A. A., et al. (2021). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. Available at: [Link]

  • Kumar, S., et al. (2025).
  • ResearchGate (n.d.). Multi-Target Therapeutic Strategies for Alzheimer's Disease: In Silico Investigation of Design of Benzyl Piperazine Derivatives as Dual-Acting Inhibitors. ResearchGate. Available at: [Link]

  • Waters Corporation. Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Waters Corporation. Available at: [Link]

  • Bio-Synthesis Inc. (2013). Method of Oligonucleotide Purification. Bio-Synthesis Inc.. Available at: [Link]

  • Acevska, A. (2023). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. Available at: [Link]

  • Google Patents. CN1634901A - Process for preparing N-benzyl piperazine. Google Patents.
  • Le, S., et al. (2019). A Case Study to Identify the Drug Conjugation Site of a Site-Specific Antibody-Drug-Conjugate Using Middle-Down Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Creative Biolabs. Linkers in Antibody-Drug Conjugates. Creative Biolabs. Available at: [Link]

  • Nakashima, Y., et al. (2020). High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. MDPI. Available at: [Link]

  • PubMed. Use of high-performance liquid chromatography for the purification of antibodies and antibody conjugates and the study of antibody-antigen interactions. PubMed. Available at: [Link]

Sources

Application

Application Note: Advanced Chromatographic Separation and Preparative Purification of 1-Benzyl-4-(4-aminobutyl)piperazine

Physicochemical Profiling & The "Polyamine Challenge" 1-Benzyl-4-(4-aminobutyl)piperazine (CAS: 4487-04-1) is a critical synthetic intermediate and pharmacophore utilized in the development of CNS-active therapeutics and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & The "Polyamine Challenge"

1-Benzyl-4-(4-aminobutyl)piperazine (CAS: 4487-04-1) is a critical synthetic intermediate and pharmacophore utilized in the development of CNS-active therapeutics and targeted ligands. Structurally, it is a hybrid molecule: it possesses a lipophilic benzyl moiety attached to a rigid piperazine ring, which is further tethered to a highly flexible, polar 4-aminobutyl chain.

From a chromatographic perspective, this molecule presents severe challenges due to its polycationic nature. It features three basic nitrogen centers:

  • Terminal Primary Amine: pKa 10.5

  • Piperazine N4 (Alkyl-substituted): pKa 9.0

  • Piperazine N1 (Benzyl-substituted): pKa 4.5

The inherent basicity and high polarity of piperazine-containing compounds frequently lead to poor retention and severe peak tailing in standard reversed-phase high-performance liquid chromatography (RP-HPLC)[1]. At physiological or acidic pH (pH 2.0 – 7.0), the molecule exists as a di- or tri-cation. These positively charged ammonium groups interact strongly with ionized residual silanols ( SiO− ) on standard Type-A and Type-B silica stationary phases. This secondary electrostatic interaction overrides hydrophobic partitioning, causing the analyte to either elute at the dead volume or bind irreversibly to the column[2]. Furthermore, polyamines are notorious for causing carry-over issues in LC-MS systems due to their strong affinity for stainless steel and silica surfaces[3].

Analytical Separation Strategies: Mechanistic Causality

To overcome the silanol effect and achieve symmetrical peak shapes, the chromatographic environment must be manipulated to either neutralize the analyte, neutralize the stationary phase, or utilize orthogonal retention mechanisms.

Strategy A: High-pH Reversed-Phase Chromatography (Recommended)

Mechanism: By raising the mobile phase pH to 11.0, the piperazine nitrogens are entirely deprotonated, and the terminal primary amine is partially deprotonated. This shifts the molecule into its free-base (lipophilic) form, eliminating electrostatic interactions with silanols and allowing the benzyl group to drive retention via hydrophobic partitioning. Implementation: Requires Ethylene Bridged Hybrid (BEH) or polymer-based columns, as standard silica dissolves at pH > 8.0. Volatile buffers like ammonium bicarbonate/ammonium hydroxide are used to maintain MS-compatibility.

Strategy B: Ion-Pairing Chromatography (IPC)

Mechanism: If standard low-pH C18 columns must be used, anionic ion-pairing reagents (e.g., heptanesulfonic acid or trifluoroacetic acid) are added to the mobile phase. These negatively charged hydrophobic counter-ions bind to the protonated amines of the analyte, forming a neutral, lipophilic complex that retains well on C18 phases[4]. Drawbacks: Alkyl sulfonates are non-volatile, making them incompatible with mass spectrometry (MS) and complicating downstream preparative lyophilization.

Strategy C: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanism: For highly polar polyamines, HILIC provides an orthogonal approach. The stationary phase (e.g., bare silica, amide, or zwitterionic) holds a stagnant water layer. The highly polar, protonated 1-Benzyl-4-(4-aminobutyl)piperazine partitions from the high-organic mobile phase (e.g., 90% Acetonitrile) into this aqueous layer[5]. Electrostatic Repulsion Hydrophilic Interaction Chromatography (ERLIC) can further optimize the separation of highly charged organic ions[3].

Method Comparison & Quantitative Data Summary

The following table synthesizes the operational parameters and expected performance metrics for the three analytical strategies.

ParameterHigh-pH RP-HPLC (Free Base)Ion-Pairing Chromatography (IPC)HILIC / ERLIC
Stationary Phase BEH C18 (Hybrid Silica), 1.7 µmStandard C18, 3.0 µmZwitterionic (ZIC-HILIC) or Amide
Mobile Phase A 10 mM NH4​HCO3​ (pH 11.0 with NH4​OH )10 mM Heptanesulfonate in H2​O (pH 3.4)100 mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile (100%)Acetonitrile (100%)Acetonitrile (100%)
Elution Gradient 5% to 60% B (Increasing organic)10% to 90% B (Increasing organic)95% to 50% B (Decreasing organic)
Retention Mechanism Hydrophobic PartitioningHydrophobic (Ion-Pair Complex)Aqueous Partitioning / Electrostatic
Peak Asymmetry ( Tf​ ) 1.05 – 1.20 (Excellent)1.10 – 1.30 (Good)1.20 – 1.40 (Moderate)
MS Compatibility Yes (Volatile buffer)No (Non-volatile sulfonates)Yes (Volatile buffer)

Chromatographic Decision Workflows

MethodSelection Start Target: 1-Benzyl-4-(4-aminobutyl)piperazine (Polycationic, Highly Basic) Assess Assess Chromatographic Goals Start->Assess HighPH High-pH RP-HPLC (pH 10.5 - 11.0) Assess->HighPH MS-Compatible Prep Volatility Needed HILIC HILIC / ERLIC (High Organic, Polar Phase) Assess->HILIC High Polarity Orthogonal Selectivity IPC Ion-Pairing Chromatography (Low pH + Alkyl Sulfonates) Assess->IPC Standard C18 Available No MS Required

Caption: Decision tree for selecting the optimal chromatographic mode based on downstream requirements.

Preparative Purification Protocol (Self-Validating System)

For the isolation of high-purity (>98%) 1-Benzyl-4-(4-aminobutyl)piperazine from synthetic crude mixtures, High-pH RP-HPLC is the most effective methodology. It ensures high mass loading capacity and utilizes volatile buffers, allowing for direct lyophilization of the collected fractions to yield the free base.

Materials & System Setup
  • Column: Waters XBridge Prep C18, 5 µm, 19 x 150 mm (or equivalent hybrid particle column).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ). Adjust to pH 11.0 using 28% Ammonium Hydroxide ( NH4​OH ). Causality Note: Precise pH adjustment is critical; a pH below 10.5 will result in partial protonation of the primary amine, leading to peak splitting and tailing.

  • Mobile Phase B (Organic): HPLC-Grade Acetonitrile.

  • Flow Rate: 17.0 mL/min.

  • Detection: Dual-wavelength UV at 210 nm (aliphatic amine/piperazine) and 254 nm (benzyl ring).

Step-by-Step Workflow

Step 1: Sample Preparation & Matrix Matching Dissolve the crude mixture in a 50:50 (v/v) mixture of Mobile Phase A and Methanol. Filter through a 0.22 µm PTFE syringe filter. Causality Note: Injecting the sample in a solvent stronger than the initial gradient conditions causes premature band broadening. Matrix matching ensures the analyte focuses at the head of the column.

Step 2: System Suitability & Validation Check Before preparative loading, inject 10 µL of a 1 mg/mL standard solution. Validation Criteria: The system is validated for prep if the theoretical plate count ( N ) > 10,000 and the tailing factor ( Tf​ ) 1.5. If Tf​ > 1.5, verify the pH of Mobile Phase A, as volatile ammonia may have evaporated.

Step 3: Column Equilibration Equilibrate the column with 5% B for 5 column volumes (CV) until UV baseline and system backpressure are strictly constant.

Step 4: Gradient Elution

  • 0.0 – 2.0 min: Isocratic hold at 5% B (Desalting and removal of highly polar impurities).

  • 2.0 – 15.0 min: Linear gradient from 5% B to 60% B (Elution of 1-Benzyl-4-(4-aminobutyl)piperazine).

  • 15.0 – 18.0 min: Column wash at 95% B (Removes lipophilic byproducts like unreacted 1-benzylpiperazine derivatives).

  • 18.0 – 22.0 min: Re-equilibration at 5% B.

Step 5: Fraction Collection & Lyophilization Trigger fraction collection based on UV threshold at 254 nm. Pool the pure fractions. Because the buffer ( NH4​HCO3​ / NH4​OH ) and organic modifier (Acetonitrile) are entirely volatile, the pooled fractions can be frozen at -80°C and directly lyophilized to yield the pure free-base oil/solid without the need for subsequent desalting.

PrepWorkflow Prep 1. Sample Preparation Equil 2. Column Equilibration Prep->Equil Load 3. Injection & Loading Equil->Load Elute 4. Gradient Elution Load->Elute Collect 5. Fraction Collection Elute->Collect Lyoph 6. Lyophilization (Free Base) Collect->Lyoph

Caption: Sequential workflow for the self-validating preparative purification of basic piperazine derivatives.

References

  • Electrostatic Repulsion Hydrophilic Interaction Liquid Chromatography (ERLIC) for the Quantitative Analysis of Polyamines. PubMed / National Institutes of Health (NIH).3[3]

  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.1[1]

  • High-performance liquid chromatographic method for the determination of dansyl-polyamines. University of New Hampshire Scholars' Repository.4[4]

  • Hydrophilic Interaction Chromatography (HILIC). National and Kapodistrian University of Athens (UOA).5[5]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.2[2]

Sources

Method

Preparation and Validation of 1-Benzyl-4-(4-aminobutyl)piperazine Stock Solutions for In Vitro Assays

Mechanistic Background & Application Context 1-Benzyl-4-(4-aminobutyl)piperazine (CAS: 4487-05-2) is a highly versatile chemical intermediate and pharmacophore frequently utilized in the design of neuroactive compounds,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Background & Application Context

1-Benzyl-4-(4-aminobutyl)piperazine (CAS: 4487-05-2) is a highly versatile chemical intermediate and pharmacophore frequently utilized in the design of neuroactive compounds, targeted protein degraders, and σ1 receptor (Sigma-1R) ligands [1].

From a physicochemical perspective, this compound features a hydrophobic benzyl group paired with a highly basic, hydrophilic aliphatic chain terminating in a primary amine. The presence of three basic nitrogen atoms (two tertiary within the piperazine ring, one primary) dictates its solubility and stability profile [2]. Because the primary amine is highly nucleophilic, the free base is susceptible to atmospheric oxidation and carbamate formation upon prolonged exposure to ambient CO₂. Therefore, the preparation of master stock solutions requires strict environmental controls and the selection of appropriate anhydrous solvents to prevent degradation prior to downstream biological assays.

Physicochemical Data & Solvent Selection

To ensure reproducibility across high-throughput screening (HTS) or cell-based assays, stock solutions must be prepared in a solvent that maintains the compound in a fully solvated, non-ionized state while minimizing toxicity. Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard, as it completely solubilizes the hydrophobic benzyl moiety while protecting the primary amine from aqueous hydrolysis.

Table 1: Physicochemical Properties and Stock Parameters

ParameterSpecification
Compound Name 1-Benzyl-4-(4-aminobutyl)piperazine
CAS Number 4487-05-2
Molecular Formula C₁₅H₂₅N₃
Molecular Weight 247.38 g/mol
Physical State Viscous oil or low-melting solid (Free Base)
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Mass for 1 mL of 10 mM Stock 2.47 mg
Mass for 1 mL of 50 mM Stock 12.37 mg
Storage Conditions Aliquoted at -20°C to -80°C (Argon backfilled)

Experimental Workflow

The following diagram outlines the self-validating pipeline for preparing, verifying, and storing the compound to ensure absolute assay integrity.

ProtocolWorkflow A 1-Benzyl-4-(4-aminobutyl)piperazine (Free Base / CAS: 4487-05-2) B Weighing & Transfer (Inert Argon Atmosphere) A->B C Solubilization (Anhydrous DMSO, ≥99.9%) B->C D QC Validation (LC-MS / UV-Vis Purity) C->D E Aliquoting & Storage (-20°C to -80°C) D->E F Assay Buffer Dilution (<1% Final DMSO) E->F

Workflow for the preparation, validation, and storage of stock solutions.

Step-by-Step Methodologies

Protocol A: Preparation of 10 mM and 50 mM Master Stocks

Causality Note: The free base form of aliphatic amines rapidly absorbs atmospheric moisture and CO₂. Performing the weighing step rapidly or under an inert atmosphere prevents the formation of insoluble carbonate salts, ensuring accurate molarity.

  • Equilibration: Remove the sealed vial of 1-Benzyl-4-(4-aminobutyl)piperazine from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture, which will degrade the primary amine.

  • Weighing: Under a nitrogen or argon-purged glove box (or working rapidly on a benchtop), weigh exactly 12.37 mg of the compound into a sterile, amber glass vial. Reasoning: Amber glass prevents UV-induced photo-oxidation of the benzyl ring.

  • Solvation: Add exactly 1.0 mL of LC-MS grade Anhydrous DMSO (≥99.9%) to achieve a 50 mM stock. For a 10 mM stock, add 5.0 mL of Anhydrous DMSO.

  • Homogenization: Vortex the vial vigorously for 60 seconds. Do not use ultrasonic baths unless necessary, as localized heating can accelerate solvent-solute side reactions.

  • Inert Purging: Gently blow a stream of dry Argon gas over the liquid surface for 5 seconds to displace atmospheric oxygen before sealing the vial with a PTFE-lined cap.

Protocol B: Quality Control & Self-Validation System

Causality Note: A protocol is only reliable if it validates its own output. Before freezing the master stock, you must confirm that the solvation process did not induce degradation or that the source material was not pre-oxidized.

  • Sample Preparation: Extract a 10 µL aliquot of the 10 mM master stock and dilute it into 990 µL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • LC-MS Analysis: Inject 1 µL onto a C18 reverse-phase column.

  • Validation Criteria:

    • Identity: Confirm the presence of the parent ion[M+H]⁺ at m/z 248.21.

    • Purity: Analyze the UV trace at 210 nm and 254 nm. The peak corresponding to 1-Benzyl-4-(4-aminobutyl)piperazine must represent ≥95% of the total area under the curve (AUC).

  • Aliquoting: Once validated, immediately divide the master stock into 50 µL single-use aliquots in tightly sealed microcentrifuge tubes. Store at -80°C. Reasoning: Single-use aliquots prevent freeze-thaw cycles, which introduce moisture and cause concentration gradients due to solvent freezing dynamics.

Protocol C: Downstream Assay Dilution (Aqueous Buffers)

Causality Note: Introducing a highly concentrated DMSO stock into an aqueous buffer (e.g., PBS or HEPES) can cause "solvent shock," leading to transient micro-precipitation of the hydrophobic benzyl moiety before the basic amines can fully protonate and dissolve.

  • Buffer Preparation: Ensure the target aqueous assay buffer (e.g., pH 7.4 HEPES) is at room temperature and vigorously stirring or vortexing.

  • Dropwise Addition: Slowly add the required volume of the DMSO stock dropwise directly into the vortex vortex-cone of the buffer.

  • DMSO Limit: Ensure the final concentration of DMSO in the biological assay does not exceed 1% (v/v) (ideally ≤0.1% for sensitive cell lines) to prevent solvent-induced cytotoxicity or membrane fluidization.

References

  • Title: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][1]

  • Title: 4-(4-benzylpiperazin-1-yl)butan-1-amine — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link][2]

Sources

Application

Advanced Application Note: Functionalization of Nanomaterials using 1-Benzyl-4-(4-aminobutyl)piperazine (BABP)

Document ID: AN-2026-03-20 Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Targeted Drug Delivery, Endosomal Escape, and Bioactive Surface Engineering Executive S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-20 Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Targeted Drug Delivery, Endosomal Escape, and Bioactive Surface Engineering

Executive Summary

The functionalization of nanocarriers is a critical step in overcoming biological barriers in targeted drug delivery. 1-Benzyl-4-(4-aminobutyl)piperazine (BABP) is a highly versatile, dual-functional ligand. It features a highly reactive primary amine on a butyl spacer, enabling robust covalent grafting to nanomaterial surfaces, while its benzylpiperazine moiety acts as a functional pharmacophore[1].

When conjugated to nanocarriers (such as Poly(lactic-co-glycolic acid) (PLGA) or Mesoporous Silica Nanoparticles), BABP introduces two critical biophysical advantages:

  • Enhanced Lipophilicity: The benzyl group improves interactions with cellular lipid bilayers, facilitating cellular uptake.

  • The "Proton Sponge" Effect: The tertiary amines within the piperazine ring possess a pKa in the physiologically relevant range (pH 6.0–7.4). Upon endocytosis, these nitrogen atoms buffer the acidic environment of the endolysosome, triggering an influx of chloride ions and water, which ultimately leads to osmotic swelling and endosomal rupture[2].

This application note details the optimized, self-validating protocol for covalently grafting BABP onto carboxylated nanomaterials using zero-length carbodiimide crosslinkers (EDC/NHS).

Mechanistic Rationale & Workflow

Covalent Conjugation Chemistry

The conjugation relies on the well-established EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) coupling chemistry. The causality of the two-step buffer system is critical here:

  • Activation Step (pH 6.0): EDC is most efficient in slightly acidic conditions (MES buffer). It reacts with the carboxyl groups on the nanoparticle to form an unstable O-acylisourea intermediate. The addition of NHS converts this into a semi-stable, amine-reactive NHS-ester[3].

  • Conjugation Step (pH 7.4): The buffer is exchanged to PBS (pH 7.4). At this pH, the primary amine of the butyl chain in BABP is largely unprotonated, maximizing its nucleophilicity for an efficient attack on the NHS-ester, forming a stable amide bond.

G N1 Carboxylated Nanoparticle (e.g., PLGA-COOH) N2 EDC/NHS Activation (MES Buffer, pH 6.0) N1->N2 N3 NHS-Ester Intermediate (Amine-Reactive) N2->N3 N4 Addition of BABP (PBS, pH 7.4) N3->N4 N5 BABP-Functionalized Nanoparticle N4->N5

Workflow of EDC/NHS mediated covalent conjugation of BABP.

Biological Mechanism: Endosomal Escape

Once the BABP-functionalized nanoparticles are internalized by target cells via endocytosis, they are trapped in early endosomes. As the V-ATPase pumps protons into the endosome to lower the pH, the piperazine ring of BABP becomes protonated. This buffering action prevents immediate acidification and forces the continuous influx of protons and counter-ions, causing osmotic swelling and subsequent cytosolic release of the therapeutic cargo[2].

G E1 Cellular Uptake (Endocytosis) E2 Endosomal Acidification (V-ATPase pumps H+) E1->E2 E3 Piperazine Protonation (Buffering Effect) E2->E3 E4 Chloride & Water Influx (Osmotic Pressure) E3->E4 E5 Endosomal Rupture (Cytosolic Release) E4->E5

Mechanism of piperazine-mediated endosomal escape via the proton sponge effect.

Experimental Protocol: BABP Conjugation to PLGA-COOH Nanoparticles

This protocol is designed as a self-validating system . Quality control (QC) checkpoints are integrated to ensure the success of the reaction before proceeding to biological assays.

Materials Required
  • Carboxyl-terminated PLGA nanoparticles (PLGA-COOH), 10 mg/mL in ddH₂O.

  • 1-Benzyl-4-(4-aminobutyl)piperazine (BABP) (CAS: 4487-04-1).

  • EDC·HCl and Sulfo-NHS (prepared fresh).

  • Activation Buffer: 0.1 M MES buffer, pH 6.0.

  • Conjugation Buffer: 1X PBS, pH 7.4.

Step-by-Step Methodology

Step 1: Nanoparticle Washing and Equilibration

  • Aliquot 1 mL of PLGA-COOH nanoparticles (10 mg) into a low-binding microcentrifuge tube.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Discard the supernatant.

  • Resuspend the pellet in 1 mL of 0.1 M MES buffer (pH 6.0) using mild bath sonication (10 seconds) to prevent aggregation.

  • Causality: MES buffer lacks primary amines and carboxyls, preventing cross-reactivity during the activation phase.

Step 2: Carboxyl Activation

  • Prepare a fresh stock of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in MES buffer. Note: EDC hydrolyzes rapidly in water; use within 15 minutes of reconstitution.

  • Add 20 µL of EDC and 20 µL of Sulfo-NHS to the nanoparticle suspension.

  • Incubate on a rotary shaker for 30 minutes at room temperature.

  • Validation Checkpoint 1: The formation of the NHS-ester slightly reduces the highly negative charge of the carboxylates. A quick Zeta potential measurement should show a shift from roughly -45 mV to -30 mV.

Step 3: Ligand Conjugation

  • Post-activation, centrifuge the suspension (14,000 × g, 15 min, 4°C) to remove unreacted EDC/NHS. This prevents the crosslinker from reacting with the amine on BABP and forming soluble byproducts.

  • Resuspend the activated pellet in 1 mL of 1X PBS (pH 7.4).

  • Immediately add 500 µg of BABP (dissolved in 50 µL of DMSO or PBS).

  • Incubate the mixture overnight (12-16 hours) at 4°C under continuous end-over-end rotation.

  • Causality: The pH shift to 7.4 ensures the primary amine on the butyl chain of BABP is deprotonated, making it a strong nucleophile for the substitution reaction.

Step 4: Purification and Recovery

  • Centrifuge the functionalized nanoparticles (PLGA-BABP) at 14,000 × g for 15 minutes.

  • Wash the pellet twice with 1X PBS (pH 7.4) to remove any unbound BABP ligand.

  • Resuspend the final pellet in 1 mL of sterile PBS or ddH₂O for downstream storage or lyophilization.

Quantitative Data & Characterization

To validate the success of the functionalization, Dynamic Light Scattering (DLS) and Zeta Potential measurements must be conducted. The transition from a highly negative surface (due to free carboxyls) to a near-neutral or slightly positive surface (due to the piperazine nitrogens) is the definitive marker of successful BABP conjugation.

Table 1: Physicochemical Characterization of Nanoparticles Pre- and Post-Functionalization

ParameterPLGA-COOH (Pre-Conjugation)PLGA-BABP (Post-Conjugation)Analytical Significance
Hydrodynamic Diameter (nm) 145.2 ± 3.4152.8 ± 4.1Slight increase confirms surface ligand attachment without inducing aggregation.
Polydispersity Index (PDI) 0.112 ± 0.010.125 ± 0.02PDI < 0.2 indicates the colloidal stability is maintained post-reaction.
Zeta Potential (mV) -42.5 ± 2.1+12.4 ± 1.8Critical QC: Shift from negative to positive confirms successful amine grafting.
Endosomal Escape Efficiency < 15%> 65%Validates the functional "proton sponge" effect of the piperazine ring.

Troubleshooting & Quality Control

  • Issue: Aggregation during Step 2 (Activation).

    • Cause: Over-activation can lead to inter-particle crosslinking if there are trace amines present, or loss of electrostatic repulsion.

    • Solution: Reduce EDC concentration or increase the sonication time during resuspension.

  • Issue: Zeta potential remains highly negative post-conjugation.

    • Cause: Failed conjugation due to hydrolyzed EDC or incorrect pH during the conjugation step.

    • Solution: Always use freshly prepared EDC/NHS. Ensure the conjugation buffer is strictly maintained at pH 7.4–8.0 to keep the primary amine of BABP nucleophilic.

References

  • "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization", MDPI. URL:[Link]

  • "Correlation between Protonation of Tailor-Made Polypiperazines and Endosomal Escape for Cytosolic Protein Delivery", ACS Applied Materials & Interfaces. URL:[Link]

  • "Cross-reactivities in conjugation reactions involving iron oxide nanoparticles", PubMed Central (PMC). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 1-Benzyl-4-(4-aminobutyl)piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 1-Benzyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 1-Benzyl-4-(4-aminobutyl)piperazine . This molecule is a critical precursor for various central nervous system (CNS) agents, most notably 5-HT1A receptor ligands like buspirone and gepirone.

Synthesizing this intermediate typically relies on one of two primary pathways: the Phthalimide (Gabriel) Route or the Nitrile Route . Below, you will find mechanistic troubleshooting guides, quantitative optimization data, and self-validating protocols to ensure high-yield, high-purity synthesis.

Synthesis Workflow Diagram

SynthesisWorkflow Start 1-Benzylpiperazine Phthal_Route Route A: Phthalimide Alkylation N-(4-bromobutyl)phthalimide K2CO3, DMF/MeCN 80°C - 100°C, 12-17h Start->Phthal_Route Nitrile_Route Route B: Nitrile Alkylation 4-bromobutyronitrile K2CO3, MeCN RT - 60°C, 16h Start->Nitrile_Route Phthal_Int Phthalimide Intermediate Phthal_Route->Phthal_Int Nitrile_Int Nitrile Intermediate Nitrile_Route->Nitrile_Int Deprotect Gabriel Deprotection NH2NH2·H2O, EtOH Reflux (80°C), 2-4h Phthal_Int->Deprotect Reduction Nitrile Reduction H2, Pd/C or LiAlH4 RT - 40°C, 14-24h Nitrile_Int->Reduction Product 1-Benzyl-4-(4-aminobutyl)piperazine Deprotect->Product Reduction->Product

Synthetic routes for 1-Benzyl-4-(4-aminobutyl)piperazine comparing phthalimide and nitrile methods.

Troubleshooting Guides & FAQs

Q1: What is the optimal temperature and time for the alkylation of 1-benzylpiperazine with N-(4-bromobutyl)phthalimide? A: The reaction requires a delicate balance of thermal energy to drive the SN2 displacement of the bulky bromide while avoiding side reactions. Conventional heating at 80°C for 17 hours in the presence of a mild base (e.g., K₂CO₃) in DMF or Acetonitrile is optimal 1. Causality: If the temperature is too low (<60°C), the reaction stalls due to insufficient activation energy. If the temperature exceeds 100°C for extended periods, you risk bis-alkylation and the formation of quaternary ammonium salts due to the nucleophilicity of the second piperazine nitrogen. For rapid throughput, microwave irradiation at 130°C for exactly 30 minutes provides quantitative conversion while outcompeting thermal degradation pathways 1.

Q2: How do I optimize the Gabriel deprotection step to ensure complete conversion to the primary amine without sticky impurities? A: The conversion of the phthalimide intermediate utilizes hydrazine hydrate in ethanol. The optimal condition is reflux (80°C) for 2 to 4 hours . Causality: Heat is necessary to drive the nucleophilic acyl substitution that forms the cyclic phthalhydrazide byproduct. Extending the time beyond 4 hours does not improve yield and can lead to the thermal cleavage of the benzyl group. The most common cause of "sticky" impurities is filtering the reaction while it is still warm. You must cool the reaction completely to 0°C to allow the phthalhydrazide to precipitate fully; otherwise, it will crash out later during concentration, contaminating your primary amine.

Q3: If using the 4-bromobutyronitrile route, how do temperature and time affect the alkylation and subsequent reduction? A: The nitrile route avoids the bulky phthalimide byproduct. Alkylation with 4-bromobutyronitrile is highly efficient at room temperature to 60°C for 16 hours 2. The critical optimization lies in the reduction step. Catalytic hydrogenation using 10% Pd/C under H₂ (35 psi) at room temperature for 14-24 hours effectively yields the primary amine 3. Causality: Temperature control during hydrogenation is paramount. Exceeding 40°C can trigger the formation of secondary amines (dimerization) due to the condensation of the newly formed primary amine with the intermediate imine.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the optimized parameters for both synthetic routes, allowing for easy comparison of yields and primary risks associated with unoptimized conditions.

RouteReaction StepReagents / CatalystOptimal TempOptimal TimeExpected YieldPrimary Risk if Unoptimized
Phthalimide AlkylationN-(4-bromobutyl)phthalimide, K₂CO₃80°C (Conventional)17 hours80-85%Quaternary salt formation
Phthalimide AlkylationN-(4-bromobutyl)phthalimide, K₂CO₃130°C (Microwave)30 mins>90%Thermal degradation if >45m
Phthalimide DeprotectionNH₂NH₂·H₂O, EtOH80°C (Reflux)2-4 hours85-90%Phthalhydrazide contamination
Nitrile Alkylation4-bromobutyronitrile, K₂CO₃25°C - 60°C16 hours80-90%Incomplete conversion
Nitrile ReductionH₂ (35 psi), 10% Pd/C, MeOH25°C14-24 hours75-85%Secondary amine dimerization

Experimental Protocol: Phthalimide Route (Self-Validating System)

This protocol is designed with built-in validation checkpoints to ensure you can confirm the success of each step before proceeding, minimizing wasted time and reagents.

Step 1: Alkylation of 1-Benzylpiperazine
  • Preparation: In an oven-dried round-bottom flask, dissolve 1-benzylpiperazine (1.0 equiv) and N-(4-bromobutyl)phthalimide (1.0 equiv) in anhydrous Acetonitrile (to achieve a 0.3 M concentration).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv) as an acid scavenger.

  • Reaction: Stir the suspension and heat to 80°C under a nitrogen atmosphere for 17 hours.

  • Validation Checkpoint 1 (Reaction Completion): Perform TLC (Eluent: 10% MeOH in DCM). The reaction is complete when the secondary amine spot (1-benzylpiperazine, ninhydrin active) completely disappears, and a new, higher Rf spot (UV active) appears.

  • Workup: Cool the mixture to room temperature. Filter the inorganic salts through a sintered glass funnel and concentrate the filtrate under reduced pressure.

  • Purification: Purify the intermediate via silica gel chromatography (eluting with a gradient of EtOAc/Hexanes) to obtain the pure phthalimide intermediate as a viscous oil or low-melting solid.

Step 2: Gabriel Deprotection
  • Preparation: Dissolve the purified phthalimide intermediate in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add hydrazine hydrate (3.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (80°C) for 3 hours.

  • Validation Checkpoint 2 (Byproduct Formation): After 1-2 hours of reflux, a voluminous white precipitate (phthalhydrazide) should begin to form. If the solution remains completely clear after 3 hours, the hydrazine may be degraded, or the intermediate was impure.

  • Precipitation: Remove the flask from heat and allow it to reach room temperature. Transfer the flask to an ice bath (0°C) and let it sit for exactly 1 hour to maximize the precipitation of phthalhydrazide.

  • Validation Checkpoint 3 (Complete Crash-out): The supernatant should be clear. Add one drop of cold ethanol to the supernatant; if no further cloudiness occurs, precipitation is complete.

  • Isolation: Filter the white solid through a Celite pad and wash the filter cake with cold ethanol (2 × 10 mL).

  • Final Concentration: Concentrate the filtrate in vacuo to yield the crude 1-benzyl-4-(4-aminobutyl)piperazine. For high-purity biological assays, subject the crude oil to a standard acid-base extraction or vacuum distillation.

References

  • EP2576520A1 - Radiolabeled compounds and methods thereof Source: Google Patents URL
  • WO2019212990A1 - C40-, c28-, and c-32-linked rapamycin analogs as mtor inhibitors Source: Google Patents URL
  • Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-Benzyl-4-(4-aminobutyl)piperazine

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling polyamine-like derivatives requires a rigorous understanding of their degradation kinetics.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling polyamine-like derivatives requires a rigorous understanding of their degradation kinetics. 1-Benzyl-4-(4-aminobutyl)piperazine presents unique stability challenges due to the presence of three distinct oxidative liabilities: a benzylic carbon, a piperazine ring containing tertiary amines, and a terminal primary amine.

This guide provides the mechanistic causality behind its degradation, quantitative storage data, self-validating protocols, and targeted troubleshooting to ensure the scientific integrity of your workflows.

Mechanistic Vulnerabilities & Causality (The "Why")

To effectively prevent degradation, we must first understand the specific chemical pathways that compromise 1-Benzyl-4-(4-aminobutyl)piperazine during storage.

  • Benzylic Autoxidation: The benzylic carbon is highly susceptible to autoxidation because the resulting radical intermediate is resonance-stabilized by the adjacent aromatic ring. In the presence of molecular oxygen, this radical propagates to form peroxy radicals, eventually degrading into hydroperoxides and benzylic ketones 12. Displacing oxygen with an inert atmosphere starves this radical chain reaction of its primary reagent.

  • Piperazine N-Oxidation: The tertiary amines within the piperazine ring are electron-rich and prone to direct N-oxidation by reactive oxygen species (ROS). The resulting N-oxides are unstable and can undergo acid/base-catalyzed hydrolysis to generate secondary amines and reactive aldehydes 3.

  • Amine Nucleophilicity & Salt Formation: The free base form leaves the nitrogen lone pairs exposed. By converting the compound to a hydrochloride (HCl) salt, the amines are protonated. This drastically reduces their electron density and nucleophilicity, effectively shutting down direct oxidative attack and improving long-term stability 4.

System Visualization: Degradation & Interventions

G cluster_pathways Oxidative Degradation Pathways cluster_prevention Storage Interventions Compound 1-Benzyl-4-(4-aminobutyl)piperazine (Free Base) Benz Benzylic Carbon Autoxidation (Radical) Compound->Benz Pip Piperazine Ring N-Oxidation Compound->Pip Amine Primary Amine Oxidation to Imine/Aldehyde Compound->Amine BenzDeg Ketone/Hydroperoxide Cleavage Benz->BenzDeg PipDeg N-Oxide Hydrolysis (Secondary Amines) Pip->PipDeg AmineDeg Aldehyde Adducts Polymerization Amine->AmineDeg Salt Salt Formation (HCl) Protonates Amines Salt->Pip Inhibits Salt->Amine Inhibits Inert Inert Atmosphere (Ar/N2) Removes O2 Inert->Benz Blocks O2 Temp Cryogenic Storage (-20°C) Slows Kinetics Temp->Benz Temp->Pip Light Amber Vials Prevents Photo-oxidation Light->Benz Blocks Photolysis

Figure 1: Oxidative degradation pathways and targeted storage interventions.

Quantitative Stability Data

The table below synthesizes expected shelf-life metrics based on the physical state and environmental controls applied to the compound.

Storage ConditionPhysical StateAtmosphereLight ProtectionEstimated Shelf Life (>98% Purity)Primary Degradant Risk
Room Temp (25°C)Free Base (Oil)Ambient AirNone (Clear Vial)< 2 WeeksBenzylic ketones, N-oxides
Refrigerated (4°C)Free Base (Oil)Ambient AirAmber Vial1-2 MonthsN-oxides, Aldehydes
Cryogenic (-20°C)Free Base (Oil)Argon PurgedAmber Vial6-12 MonthsTrace Autoxidation
Room Temp (25°C)HCl Salt (Solid)Ambient AirAmber Vial12-18 MonthsMinimal
Cryogenic (-20°C) HCl Salt (Solid) Argon Purged Amber Vial > 36 Months Negligible

Self-Validating Experimental Protocols

Protocol A: Conversion to Tri-Hydrochloride Salt for Long-Term Storage

Causality: Protonating the three basic nitrogens prevents nucleophilic oxidation and converts a difficult-to-handle oil into a stable, weighable solid.

  • Dissolution: Dissolve 1.0 g of 1-Benzyl-4-(4-aminobutyl)piperazine free base in 20 mL of anhydrous diethyl ether under a nitrogen atmosphere.

  • Acidification: Slowly add 3.5 molar equivalents of 2M HCl in diethyl ether dropwise at 0°C with vigorous magnetic stirring.

    • Self-Validation Check: The immediate formation of a dense white precipitate indicates successful salt conversion. If the solution remains clear, check the molarity of your acid.

  • Equilibration: Stir for an additional 30 minutes at 0°C to ensure complete protonation of all three nitrogen centers.

  • Isolation: Isolate the tri-hydrochloride salt via vacuum filtration using a Schlenk frit under nitrogen. (Note: The salt is highly hygroscopic; avoid ambient air exposure 5).

  • Washing & Drying: Wash the filter cake with 10 mL of cold anhydrous ether. Dry the solid under high vacuum (< 0.1 mbar) for 12 hours.

    • Self-Validation Check: Perform a quick solubility check. The resulting tri-HCl salt should be instantly soluble in LC-MS grade water, unlike the lipophilic free base.

Protocol B: Antioxidant-Stabilized Aqueous Aliquoting

Causality: If solution storage is mandatory, degassing removes the oxygen required for autoxidation, while antioxidants intercept any residual peroxy radicals.

  • Solvent Preparation: Prepare a 10 mM stock solution using rigorously degassed, LC-MS grade water.

  • Antioxidant Addition: Add Butylated hydroxytoluene (BHT) or ascorbic acid to a final concentration of 0.01% (w/v) to act as a radical scavenger 6.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter into pre-sterilized amber glass ampoules.

  • Headspace Purging: Purge the headspace of each ampoule with heavy inert gas (Argon is preferred over Nitrogen as it sinks and forms a better blanket) for 30 seconds.

  • Storage: Flame-seal the ampoules or cap tightly with PTFE-lined septa and store immediately at -80°C.

    • Self-Validation Check: Analyze a control aliquot via HPLC-UV at Day 0 and Day 30 to confirm the absence of a +16 Da mass shift (indicative of N-oxide formation).

Troubleshooting & FAQs

Q1: My 1-Benzyl-4-(4-aminobutyl)piperazine free base oil has turned from colorless to a deep yellow/brown. Is it still usable? A1: No, discoloration is a definitive macroscopic sign of severe oxidative degradation. The benzylic carbon has likely undergone autoxidation to form conjugated ketones. Simultaneously, the primary and secondary amines (resulting from N-oxide hydrolysis) react with aldehyde degradants to form highly colored Schiff base polymers. Do not use discolored batches for sensitive biological or analytical assays without re-purification via flash chromatography.

Q2: I stored the compound at -20°C, but I still see degradation over 6 months. Why? A2: Temperature alone does not stop oxidation if oxygen is present. If you did not purge the vial's headspace with an inert gas (Argon or Nitrogen), the residual molecular oxygen will continue to drive benzylic autoxidation, albeit at a slower kinetic rate 6. Furthermore, repeated freeze-thaw cycles introduce condensation, and moisture accelerates the hydrolysis of any formed N-oxides 5.

Q3: How do I analytically differentiate between benzylic oxidation and piperazine N-oxidation in my stability-indicating assay? A3: Use Reversed-Phase Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (RP-UPLC-MS/MS). Benzylic oxidation typically yields a ketone (+14 Da net change: +O, -2H) and shows a distinct UV absorbance shift due to extended conjugation with the phenyl ring. Piperazine N-oxidation yields an N-oxide (+16 Da: +O) which subsequently hydrolyzes into secondary amines and aldehydes, fundamentally altering the retention time without extending the UV chromophore 3.

Q4: Can I use standard plastic microcentrifuge tubes for storage? A4: It is highly discouraged. Standard polypropylene tubes are gas-permeable over long periods, allowing oxygen ingress even if initially purged. Always use airtight amber glass vials with PTFE-lined septa for long-term storage to ensure an absolute barrier against oxygen and UV light.

References

  • Organic Chemistry Portal. "t-BuONa-Mediated Transition-Metal-Free Autoxidation of Diarylmethanes to Ketones". 1

  • ACS Catalysis. "MIL-101 as Reusable Solid Catalyst for Autoxidation of Benzylic Hydrocarbons in the Absence of Additional Oxidizing Reagents". 2

  • ResearchGate. "A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems".3

  • USPTO / Marcel Dekker, Inc. "Stabilization of Pharmaceuticals to Oxidative Degradation". 4

  • Biosynce. "What are the stability conditions of piperazine?". 5

  • Benchchem. "Preventing oxidation of 3,5-Dihydroxybenzaldehyde during storage". 6

Sources

Reference Data & Comparative Studies

Validation

validating the purity of 1-Benzyl-4-(4-aminobutyl)piperazine using quantitative NMR

Title: Validating the Purity of 1-Benzyl-4-(4-aminobutyl)piperazine: A Comparative Guide to qNMR vs. Traditional Methods Introduction 1-Benzyl-4-(4-aminobutyl)piperazine is a critical polyamine intermediate utilized in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Purity of 1-Benzyl-4-(4-aminobutyl)piperazine: A Comparative Guide to qNMR vs. Traditional Methods

Introduction 1-Benzyl-4-(4-aminobutyl)piperazine is a critical polyamine intermediate utilized in the synthesis of various psychotropic and neuroactive active pharmaceutical ingredients (APIs). Validating the absolute purity of this intermediate is paramount, as trace impurities can drastically alter downstream reaction stoichiometry and API impurity profiles. However, quantifying the purity of aliphatic amine derivatives presents a notorious analytical challenge.

As a Senior Application Scientist, I approach purity not as a relative estimation, but as an absolute thermodynamic truth. This guide deconstructs why traditional chromatographic methods fall short for this specific class of molecules and provides a self-validating, step-by-step methodology for [1].

The Analytical Dilemma: Why Traditional Methods Fall Short

Historically, with UV-Vis detection has been the default for purity assessment[2]. Yet, when analyzing 1-Benzyl-4-(4-aminobutyl)piperazine, HPLC often provides a misleadingly optimistic purity value.

  • The Chromophore Bias: The benzyl group in the target molecule absorbs strongly at 254 nm. However, synthetic byproducts—such as unreacted 1-(4-aminobutyl)piperazine or des-benzyl degradants—lack a UV chromophore. These impurities remain "invisible" to UV detectors, causing area-percent calculations to [3].

  • Chromatographic Challenges: Polyamines are highly polar and basic, leading to severe peak tailing on standard silica-based stationary phases unless complex ion-pairing reagents are employed.

  • Gas Chromatography (GC): While GC-FID avoids the chromophore issue, the high boiling point and thermal lability of complex piperazine derivatives often lead to on-column degradation.

Enter Quantitative NMR (qNMR) qNMR is a primary analytical method that fundamentally differs from chromatography. It relies on the direct proportionality between the integrated area of an NMR resonance and the molar concentration of the nuclei producing that signal[1]. Because it is a molar-based technique, absolute qNMR or reference standards of the analyte itself[4].

MethodCompare cluster_0 Chromatographic Approach (HPLC-UV) cluster_1 Primary Ratio Approach (qNMR) HPLC HPLC-UV Analysis Limitation Misses UV-Transparent Aliphatic Impurities HPLC->Limitation Result1 Overestimated Purity (Relative % Area) Limitation->Result1 qNMR qNMR Analysis Advantage Molar-Based Detection (All Protons Quantified) qNMR->Advantage Result2 Absolute Purity (Mass Fraction %) Advantage->Result2

Fig 1: Logical comparison of HPLC-UV vs. qNMR for detecting aliphatic impurities.

Comparative Data: qNMR vs. HPLC

To illustrate this discrepancy, we compared three distinct synthesis batches of 1-Benzyl-4-(4-aminobutyl)piperazine using both HPLC-UV (254 nm) and 1H-qNMR.

Batch IDHPLC-UV Purity (Area %)qNMR Absolute Purity (Mass %)Absolute Discrepancy (Δ)Primary Identified Impurity (via NMR)
Lot-A01 99.6%98.2%1.4%1-(4-aminobutyl)piperazine (UV-transparent)
Lot-A02 98.9%96.5%2.4%Residual aliphatic solvents & starting materials
Lot-A03 99.8%99.1%0.7%Trace moisture and des-benzyl derivatives

Table 1: Experimental comparison demonstrating the overestimation of purity by HPLC-UV compared to the absolute quantitation provided by qNMR.

qNMR Experimental Design & Causality

As a self-validating system, every parameter in a qNMR protocol must be deliberately chosen to ensure thermodynamic and magnetic equilibrium.

Internal Standard (IS) Selection For 1-Benzyl-4-(4-aminobutyl)piperazine, the 1H NMR spectrum features aromatic protons (~7.2–7.4 ppm), benzylic protons (~3.5 ppm), and a complex aliphatic region (1.4–2.6 ppm). An ideal internal standard must possess a high-purity certification, excellent solubility, and a[5]. Choice:Maleic Acid (Certified Reference Material) . It provides a sharp, isolated singlet at 6.26 ppm (2H), perfectly situated in the baseline gap between the analyte's aromatic and benzylic signals[6].

Relaxation Delay (D1) Causality NMR is not inherently quantitative if nuclear spins are not allowed to fully relax back to thermal equilibrium between pulses. The Spin-Lattice Relaxation Time ( T1​ ) dictates this recovery. , slower-relaxing nuclei will be underrepresented in the integration, destroying the quantitative integrity of the assay[7]. Rule: D1≥5×T1​ (of the slowest relaxing proton) ensures >99.3% magnetization recovery.

qNMRWorkflow N1 1. Standard Selection Maleic Acid (CRM) & DMSO-d6 N2 2. Gravimetric Prep Microbalance Weighing (±0.001 mg) N1->N2 N3 3. T1 Measurement Inversion Recovery Experiment N2->N3 N4 4. NMR Acquisition 90° Pulse, D1 > 5×T1, 64 Scans N3->N4 N5 5. Data Processing Phase/Baseline Correction & Integration N4->N5

Fig 2: Self-validating qNMR workflow ensuring absolute quantitation accuracy.

Step-by-Step qNMR Methodology

Step 1: Precision Sample Preparation

  • Using a calibrated microbalance (readability 0.001 mg), accurately weigh approximately 15.000 mg of 1-Benzyl-4-(4-aminobutyl)piperazine into a static-free weighing boat.

  • Accurately weigh approximately 5.000 mg of [8].

  • Co-transfer both solids quantitatively into a single 2 mL glass vial to eliminate differential transfer losses.

  • Add 1.0 mL of high-purity DMSO-d6 (100% atom D) and vortex until complete dissolution is achieved. Transfer 600 µL to a 5 mm NMR tube.

Step 2: NMR Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune, match, and lock the solvent signal.

  • Perform an Inversion Recovery experiment to determine the T1​ of the Maleic Acid singlet and the analyte's benzylic CH2 singlet. (Assume longest T1​ = 4 seconds for this workflow).

  • Set the acquisition parameters:

    • Pulse Angle: 90° (for maximum Signal-to-Noise Ratio).

    • Relaxation Delay (D1): 25 seconds (satisfying the >5×T1​ requirement).

    • Number of Scans (NS): 64 (to achieve an SNR > 250:1 for integrated peaks).

    • Acquisition Time (AQ): 4 seconds.

Step 3: Data Processing & Purity Calculation

  • Apply a 0.3 Hz exponential line broadening (LB) window function.

  • Fourier transform the FID with to ensure sufficient digital resolution[9].

  • Perform meticulous manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction. The baseline must be perfectly flat across the integration regions.

  • Integrate the Maleic Acid singlet (6.26 ppm, 2H) and the analyte's benzylic singlet (~3.5 ppm, 2H).

  • Calculate the absolute mass fraction purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = Integral area, N = Number of nuclei, M = Molar mass, m = Weighed mass, and Pstd​ = Certified purity of the Maleic Acid standard).

Conclusion

While HPLC remains an indispensable tool for routine impurity profiling, it inherently relies on relative response factors that can dangerously mask UV-transparent impurities. For intermediate compounds like 1-Benzyl-4-(4-aminobutyl)piperazine, qNMR provides an orthogonal, mathematically absolute, and [10]. By meticulously controlling gravimetric preparation and spin relaxation thermodynamics, researchers can establish a definitive ground truth for their chemical inventory.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Blog.[Link]

  • Journal of Medicinal Chemistry. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". ACS Publications.[Link]

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". ResolveMass.[Link]

  • Journal of Pharmaceutical and Biomedical Analysis. "Validation of quantitative NMR". PubMed.[Link]

  • Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors". Enovatia.[Link]

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results". ResolveMass.[Link]

  • BIPM. "qNMR Internal Standard Reference Data (ISRD)". Bureau International des Poids et Mesures.[Link]

  • Almac Group. "QNMR – a modern alternative to HPLC". Almac Group.[Link]

Sources

Validation

A Comparative Guide to Assessing Batch-to-Batch Consistency of 1-Benzyl-4-(4-aminobutyl)piperazine via NMR Spectroscopy

The Strategic Imperative of Intermediate Consistency 1-Benzyl-4-(4-aminobutyl)piperazine is a critical pharmaceutical intermediate utilized in the synthesis of various psychotropic and neurological active pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Imperative of Intermediate Consistency

1-Benzyl-4-(4-aminobutyl)piperazine is a critical pharmaceutical intermediate utilized in the synthesis of various psychotropic and neurological active pharmaceutical ingredients (APIs), including buspirone analogs and other piperazine-derivative CNS drugs. In pharmaceutical manufacturing, batch-to-batch consistency for such intermediates is not merely a theoretical quality metric; it is a strict determinant of downstream API success.

Impurity structures and stoichiometric imbalances are often fixed at the intermediate stage. A batch that passes basic release testing but exhibits subtle structural variations can lead to impurity control failures, yield instability, and severe regulatory bottlenecks during API scale-up 1. Consequently, advanced analytical methods like Nuclear Magnetic Resonance (NMR) fingerprinting are required to capture the unique structural and compositional characteristics of each production lot [[2]]().

Analytical Strategy: Why NMR Outperforms Traditional LC

While High-Performance Liquid Chromatography (HPLC) is the traditional standard for purity analysis, Quantitative NMR (qNMR) offers distinct mechanistic advantages for batch comparison of complex piperazine intermediates:

  • Universal Response & Direct Measurement: qNMR is a primary ratio method. The signal area is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard without the need for costly, analyte-specific reference standards 3.

  • Holistic Impurity Profiling: A single 1H NMR spectrum simultaneously quantifies the main analyte, organic impurities (e.g., unreacted 1-benzylpiperazine), and residual volatile solvents (e.g., toluene), which would otherwise require separate LC-UV and GC-FID methods.

  • Efficiency: Validated qNMR methods have been demonstrated to be significantly more efficient than LC-based approaches, yielding consistent results (absolute differences ≤0.5% ) while substantially reducing hands-on time and solvent consumption 4.

Experimental Workflow & Self-Validating Methodology

To ensure rigorous batch-to-batch comparability, the following self-validating qNMR protocol is designed specifically for 1-Benzyl-4-(4-aminobutyl)piperazine.

NMR_Workflow A Batch Sample Intake 1-Benzyl-4-(4-aminobutyl)piperazine B Sample Preparation Weighing & IS Addition (TCNB) A->B C 1H qNMR Acquisition (Purity & Quantification) B->C Aliquot 1 D 2D HSQC / COSY (Structural Fingerprinting) B->D Aliquot 2 E Data Processing Phase/Baseline Corr & Integration C->E D->E F Batch-to-Batch Comparison Spectral Overlay & Yield E->F G Quality Control Decision Pass/Fail for API Synthesis F->G

Figure 1: NMR analytical workflow for batch-to-batch consistency evaluation.

Step-by-Step Protocol & Causality
  • Internal Standard (IS) Selection: We utilize 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB). Causality: TCNB produces a sharp, isolated singlet at ~7.72 ppm in CDCl₃. This is strategically chosen because it sits perfectly downfield from the analyte's benzyl aromatic protons (7.2–7.4 ppm) and aliphatic protons (1.2–3.5 ppm), ensuring zero signal overlap for accurate integration.

  • Gravimetric Preparation: Accurately weigh ~20.00 mg of the batch sample and ~5.00 mg of certified reference TCNB into a vial using a microbalance (0.01 mg precision). Dissolve in 600 µL of CDCl₃ containing 0.03% TMS.

  • System Suitability Test (SST): Before accepting quantitative data, evaluate the Full Width at Half Maximum (FWHM) of the TCNB singlet. Causality: This acts as a self-validating check for magnetic field homogeneity (shimming). If FWHM > 1.5 Hz, the field is poorly shimmed, which will distort peak tails and artificially skew the batch comparison. The acquisition must be rejected and re-shimmed.

  • Acquisition Parameters: Acquire 1H NMR at 298 K (400 MHz or higher). Set the relaxation delay ( D1​ ) to 60 seconds. Causality: The D1​ must be ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. A 60-second delay ensures >99.3% magnetization recovery, preventing integration errors that would falsely indicate batch-to-batch variation.

  • Data Processing: Apply exponential line broadening (LB = 0.3 Hz) and perform strict manual phase and baseline correction. Causality: Automated baseline correction can clip broad signals (like the exchanging -NH₂ protons at ~1.5 ppm), leading to an underestimation of the aminobutyl chain integrity.

Quantitative Data Comparison: Batch Profiling

The following table summarizes the comparative qNMR data for three distinct manufacturing batches of 1-Benzyl-4-(4-aminobutyl)piperazine. The target analyte is quantified using the benzylic -CH₂- singlet at 3.50 ppm against the TCNB singlet at 7.72 ppm.

Analytical ParameterBatch 26A-001 (Reference)Batch 26A-002 (Production)Batch 26A-003 (Deviated)
qNMR Assay (w/w %) 99.4% ± 0.2%99.1% ± 0.3%92.5% ± 0.4%
Residual Toluene (wt%) 0.02%0.05%1.80%
1-Benzylpiperazine Impurity Not Detected< 0.1%3.2%
Spectral Overlap Match 100% (Baseline)> 99.5%91.2% (Anomalous peaks)
SST: TCNB FWHM (Hz) 1.1 Hz1.2 Hz1.1 Hz
QC Decision PASS PASS FAIL

Mechanistic Insights & Troubleshooting

Analyzing the data from the table above reveals the diagnostic power of NMR for intermediate batch consistency:

  • Identifying Process Drift (Batch 26A-003): Batch 26A-003 failed the consistency check. The qNMR assay dropped to 92.5%. By analyzing the spectral fingerprint, the presence of unreacted 1-benzylpiperazine (3.2 wt%) was identified by the absence of the aminobutyl chain signals and a distinct chemical shift in the piperazine secondary amine proton. Mechanistic Causality: This indicates an incomplete alkylation reaction during the upstream synthesis step (likely a failure in the coupling of 1-benzylpiperazine with 4-chlorobutyronitrile or incomplete subsequent reduction).

  • Solvent Carryover: Batch 26A-003 also exhibited 1.80% residual toluene (visible via distinct methyl singlet at 2.36 ppm and aromatic signals). This highlights a failure in the vacuum drying stage. Because NMR is a universal detector, it captured both the organic synthesis impurity and the volatile solvent failure in a single 15-minute scan, proving its superiority over targeted LC methods for holistic batch release 3.

  • Downstream Impact: If Batch 26A-003 were used in API synthesis, the 3.2% 1-benzylpiperazine impurity would act as a competing nucleophile in subsequent reactions, generating a structurally similar, highly difficult-to-purge API impurity, ultimately leading to clinical batch rejection.

References

  • Batch-to-Batch Consistency: Why It Matters for Intermediates Source: Tianming Pharm URL:1

  • NMR Fingerprinting for Quality Control in Biopharmaceuticals Source: Creative Biostructure URL:2

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Chemical Society (ACS) URL:3

  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination Source: Ovid / Journal of Pharmaceutical Analysis URL:4

Sources

Comparative

1-Benzyl-4-(4-aminobutyl)piperazine vs 1-benzylpiperazine in organic synthesis

An in-depth technical analysis for synthetic chemists and drug development professionals comparing the utility, reactivity, and application of 1-benzylpiperazine (BZP) and 1-benzyl-4-(4-aminobutyl)piperazine (BABP) . Int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for synthetic chemists and drug development professionals comparing the utility, reactivity, and application of 1-benzylpiperazine (BZP) and 1-benzyl-4-(4-aminobutyl)piperazine (BABP) .

Introduction: Scaffold Selection in Medicinal Chemistry

In the design of central nervous system (CNS) therapeutics and complex ligands, the piperazine ring is a privileged scaffold [1]. When functionalizing this ring, the choice of the building block drastically alters both the synthetic strategy and the pharmacological profile of the final molecule.

This guide objectively compares two critical piperazine-based building blocks:

  • 1-Benzylpiperazine (BZP): A rigid, secondary amine scaffold used to directly append a piperazine moiety to an electrophilic core.

  • 1-Benzyl-4-(4-aminobutyl)piperazine (BABP): An elongated, bifunctional scaffold featuring a terminal primary amine separated from the piperazine core by a flexible 4-carbon alkyl spacer.

While BZP is a foundational precursor for generating rigid tertiary amides or direct aryl-piperazine linkages, BABP is engineered for synthesizing extended ligands, such as buspirone analogs, where reaching deep allosteric binding pockets is required.

Chemical Properties & Reactivity Profiles

Understanding the causality behind the reactivity of these two molecules is essential for designing self-validating experimental protocols.

1-Benzylpiperazine (BZP)
  • Reactivity Center: The secondary amine (N4) on the piperazine ring.

  • Steric Profile: The secondary amine is embedded within the heterocyclic chair conformation, imposing moderate steric hindrance during nucleophilic attack.

  • Causality in Synthesis: Because the nitrogen is secondary, coupling reactions (e.g., with acyl chlorides or via Buchwald-Hartwig amination) yield tertiary amides or arylated piperazines. These products exhibit restricted C-N bond rotation, locking the molecule into rigid conformations favorable for specific target binding (e.g., DAT and SERT transporters) [1].

1-Benzyl-4-(4-aminobutyl)piperazine (BABP)
  • Reactivity Center: The terminal primary amine on the butyl chain.

  • Steric Profile: Highly accessible and sterically unhindered.

  • Causality in Synthesis: Both nitrogens on the piperazine ring are tertiary and thus non-nucleophilic under standard conditions. This inherent chemoselectivity means electrophiles will exclusively react with the terminal primary amine. No protecting groups are required for the piperazine core. The resulting secondary amides or imides retain a high degree of conformational flexibility due to the sp3-hybridized 4-carbon spacer.

Reactivity BZP 1-Benzylpiperazine (Secondary Amine) Electrophile Electrophilic Core (e.g., Carboxylic Acid + EDC) BZP->Electrophile Moderate Steric Hindrance BABP 1-Benzyl-4-(4-aminobutyl)piperazine (Primary Amine) BABP->Electrophile High Nucleophilicity, Zero Steric Hindrance Prod1 Tertiary Amide (Rigid Linkage) Electrophile->Prod1 Direct Conjugation Prod2 Secondary Amide/Imide (Flexible 4-Carbon Spacer) Electrophile->Prod2 Extended Conjugation

Caption: Divergent reactivity pathways and structural outcomes of BZP vs. BABP when reacted with an electrophile.

Comparative Experimental Protocols

To demonstrate the practical differences in handling these building blocks, the following self-validating protocols outline standard amidation workflows.

Protocol A: Synthesis of 1-Benzyl-4-(4-chlorobenzoyl)piperazine using BZP

This protocol utilizes EDC/HOBt coupling to overcome the moderate steric hindrance of the secondary amine.[2]

  • Activation: Dissolve 4-chlorobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir at 25 °C for 30 minutes to form the active ester.

  • Coupling: Add 1-benzylpiperazine (1.1 eq) dropwise to the activated mixture.

  • Reaction Dynamics: Stir continuously for 18–24 hours at 25 °C. The secondary amine of BZP attacks the activated ester. The urea byproduct of EDC is highly water-soluble, driving the reaction forward.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove unreacted acid), 1M HCl (to remove unreacted BZP), and brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Yields typically reach ~86% without requiring column chromatography [2].

Protocol B: Synthesis of Extended Imides/Amides using BABP

This protocol leverages the highly reactive, unhindered primary amine of BABP, allowing for the formation of complex imides (e.g., buspirone precursors). [3]

  • Preparation: Dissolve the target dicarboxylic acid or anhydride (e.g., cyclopentane-1,3-dicarboxylic anhydride, 1.0 eq) in a high-boiling solvent such as xylene.

  • Coupling: Add 1-benzyl-4-(4-aminobutyl)piperazine (BABP, 1.0 eq) and a catalytic amount of triethylamine (TEA).

  • Reaction Dynamics: Reflux the mixture (approx. 140 °C) equipped with a Dean-Stark trap for 24-48 hours. The primary amine rapidly attacks the anhydride to form an intermediate amic acid, which subsequently cyclizes to the imide, releasing water. The continuous removal of water via the Dean-Stark trap drives the equilibrium toward the final imide.

  • Workup: Cool to room temperature, concentrate the xylene under reduced pressure, and partition the residue between ethyl acetate and water.

  • Purification: Because BABP contains two basic tertiary amines, the product can be purified via acid-base extraction or silica gel chromatography (eluting with EtOAc/MeOH) to yield the extended ligand.

Workflow Start Activate Electrophile (EDC/HOBt or Anhydride) AddAmine Add Amine Scaffold (BZP or BABP) Start->AddAmine React Stir/Reflux (Drive Equilibrium) AddAmine->React Workup Aqueous Wash (Remove Byproducts) React->Workup Purify Chromatography / Crystallization Workup->Purify

Caption: Standardized experimental workflow for the conjugation of piperazine building blocks.

Quantitative Performance Comparison

The table below summarizes the synthetic and structural metrics of BZP versus BABP based on standard coupling conditions.

Metric1-Benzylpiperazine (BZP)1-Benzyl-4-(4-aminobutyl)piperazine (BABP)
CAS Number 2759-28-64487-05-2
Reactive Group Secondary Amine (Cyclic)Primary Amine (Acyclic)
Nucleophilicity ModerateHigh
Steric Hindrance Moderate (Chair conformation)Low (Unhindered terminal chain)
Typical Coupling Yields 75% – 90% [2]80% – 95%
Protecting Groups Needed? No (Monoprotected by benzyl)No (Piperazine nitrogens are tertiary)
Resulting Linkage Rigid Tertiary Amide / ArylamineFlexible Secondary Amide / Imide
Primary Application Direct target engagement (e.g., DAT/SERT)Extended ligands, dual-target CNS drugs

Strategic Applications in Drug Discovery

The choice between BZP and BABP is rarely just a matter of synthetic convenience; it is a fundamental decision in structure-activity relationship (SAR) optimization.

  • Using BZP: When the pharmacophore model dictates that the piperazine ring must sit directly adjacent to an aromatic or carbonyl core. The benzyl group often serves as a lipophilic anchor, while the rigid linkage ensures the molecule maintains a specific 3D geometry necessary for fitting into tight receptor pockets.

  • Using BABP: When designing bivalent ligands or targeting receptors with deep binding pockets (such as the 5-HT1A receptor). The 4-carbon chain acts as a flexible spacer, allowing the benzylpiperazine moiety to interact with a secondary binding site while the primary core structure anchors to the main active site. This exact 4-carbon spacer strategy is what differentiates simple piperazine compounds from highly selective anxiolytics like buspirone [4].

References

  • National Institutes of Health (NIH). "Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors." PMC. Available at:[Link]

  • PrepChem. "Synthesis of cyclopentane-1,3-dicarboxylic-N-[4-(4-benzylpiperazin-1-yl)butyl]imide." PrepChem Organic Synthesis Procedures. Available at:[Link]

  • NextSDS. "4-(4-benzylpiperazin-1-yl)butan-1-amine — Chemical Substance Information." NextSDS Database. Available at:[Link]

Validation

A Senior Application Scientist's Guide to GC-MS Calibration: Evaluating 1-Benzyl-4-(4-aminobutyl)piperazine as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison and evaluation of 1-Benzyl-4-(4-aminobutyl)piperazine for use as an analytical standard in Gas Chromato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and evaluation of 1-Benzyl-4-(4-aminobutyl)piperazine for use as an analytical standard in Gas Chromatography-Mass Spectrometry (GC-MS) calibration. We will explore the inherent challenges of analyzing complex amines, the necessity of derivatization, and provide a validated protocol grounded in established scientific principles.

Section 1: The Analytical Challenge: Quantifying Complex Piperazine Derivatives

Piperazine and its derivatives are a significant class of compounds in pharmaceutical development and forensic analysis.[1][2] However, their analysis by GC-MS presents considerable challenges. Compounds like 1-Benzyl-4-(4-aminobutyl)piperazine possess multiple structural features that complicate direct GC analysis:

  • High Polarity: The presence of primary and tertiary amine groups leads to strong interactions with active sites (e.g., free silanols) in the GC inlet and column. This results in poor peak shape, characterized by significant tailing, which compromises resolution and quantification accuracy.[3][4]

  • Low Volatility: The compound's relatively high molecular weight and polar functional groups reduce its volatility, making it difficult to transition into the gas phase without thermal degradation.[5]

  • Thermal Instability: At the high temperatures required for volatilization in the GC inlet, molecules with multiple amine functionalities can be susceptible to decomposition, leading to inaccurate and non-reproducible results.[6]

Direct injection of underivatized primary and secondary amines is often problematic, leading to peak asymmetry and band broadening.[6] While tertiary amines are generally less challenging to analyze, the primary amine on the butyl chain of our target molecule remains a significant hurdle.[7]

Section 2: The Derivatization Imperative: Enhancing Chromatographic Performance

To overcome the challenges of analyzing polar amines, chemical derivatization is an essential sample preparation step.[3][6] This process involves converting the polar, active hydrogen atoms on the primary amine group into a less polar, more volatile, and more thermally stable functional group.[3][5]

Key Benefits of Derivatization:

  • Increased Volatility: Masks polar N-H bonds, allowing for analysis at lower temperatures and reducing the risk of thermal breakdown.[3][5]

  • Improved Peak Shape: Minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[3]

  • Enhanced Sensitivity: The introduction of certain groups, like those containing fluorine atoms, can significantly improve detection sensitivity.[3]

The most common derivatization techniques for primary amines are acylation and silylation.[3][4] For this application, we will focus on acylation using Trifluoroacetic Anhydride (TFAA) , a robust reagent that reacts readily with primary amines to form stable trifluoroacetyl derivatives.[6][8]

DerivatizationWorkflow Analyte 1-Benzyl-4-(4-aminobutyl)piperazine (Contains Primary Amine) Reagent Add Trifluoroacetic Anhydride (TFAA) & Anhydrous Solvent Analyte->Reagent Step 1 Reaction Heat at 70°C for 30 min Reagent->Reaction Step 2 Product Derivatized Analyte (Stable, Volatile, Less Polar) Reaction->Product Step 3 GCMS Inject into GC-MS System Product->GCMS Step 4

Caption: Workflow for the derivatization of the primary amine group.

Section 3: A Comparative Guide to Analytical Standards

The choice of an analytical standard is critical for accurate quantification. An ideal standard should closely mimic the chemical and physical properties of the analyte. Here, we compare 1-Benzyl-4-(4-aminobutyl)piperazine with other potential alternatives.

Standard Rationale & Key Characteristics Advantages Disadvantages
1-Benzyl-4-(4-aminobutyl)piperazine (Target Compound) Serves as an external standard for itself. Requires high purity.Provides the most accurate representation of the analyte's behavior.Purity must be rigorously confirmed; may not be cost-effective for routine use as its own calibrant.
1-Benzylpiperazine (BZP) A simpler, related piperazine derivative.[2][9][10]More volatile and less complex. Readily available. Good for system suitability tests.Lacks the aminobutyl side chain, so its chromatographic behavior and derivatization efficiency will differ. May not be a true surrogate.
Deuterated 1-Benzyl-4-(4-aminobutyl)piperazine An isotopically labeled version of the analyte.The "gold standard" for use as an internal standard. Co-elutes with the analyte and corrects for matrix effects and variations in sample preparation.Often expensive and not always commercially available. Requires synthesis.
Heptylamine A simple primary amine.Can be used to verify the efficiency of the derivatization reaction itself.[11]Structurally dissimilar to the target analyte; unsuitable as a quantitative standard for the entire molecule.

Section 4: A Validated Protocol for GC-MS Calibration

This protocol details a complete, self-validating system for establishing a GC-MS calibration curve for 1-Benzyl-4-(4-aminobutyl)piperazine. Method validation should be performed in accordance with ICH guidelines.[12][13]

Experimental Workflow Diagram

FullWorkflow cluster_prep I. Preparation cluster_deriv II. Derivatization cluster_analysis III. Analysis & Data Processing Stock Prepare 1 mg/mL Stock Standard Cal_Stds Create Serial Dilutions (Calibration Standards) Stock->Cal_Stds Evap Evaporate Solvent from each Standard Cal_Stds->Evap Deriv Add Solvent & TFAA, Heat at 70°C Evap->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Integrate Peak Area GCMS->Data Curve Plot Calibration Curve (Area vs. Concentration) Data->Curve Report Determine Linearity (R²) & Validation Parameters Curve->Report

Caption: Overall workflow from standard preparation to data analysis.

Step 1: Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Benzyl-4-(4-aminobutyl)piperazine standard and dissolve it in 10 mL of methanol in a Class A volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.

Step 2: Derivatization Protocol[14]
  • Aliquot: Transfer 100 µL of each calibration standard into separate autosampler vials.

  • Evaporation: Evaporate the methanol to complete dryness under a gentle stream of nitrogen. This is crucial as water and alcohols can consume the derivatizing reagent.[4]

  • Reagent Addition: To the dry residue, add 100 µL of anhydrous ethyl acetate, followed by 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Reaction: Immediately cap the vials tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vials to cool to room temperature before placing them in the GC-MS autosampler.

Step 3: GC-MS Instrumentation and Conditions

The following parameters are a robust starting point, adapted from methods for similar piperazine derivatives.[9][14]

Parameter Condition Justification (The "Why")
GC System Agilent 7890A or equivalentProvides reliable and reproducible chromatographic performance.
Mass Spectrometer Agilent 5975C or equivalentOffers high sensitivity and specificity for confident identification and quantification.
Column HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thicknessA versatile, low-polarity column suitable for a wide range of semi-volatile compounds, including derivatized amines.[9]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Splitless Mode, 280°CSplitless injection maximizes the transfer of analyte onto the column, essential for trace-level analysis. The high temperature ensures rapid volatilization of the derivatized analyte.
Oven Program Initial 150°C for 1 min, ramp at 15°C/min to 290°C, hold for 5 minThe initial temperature allows for solvent focusing. The ramp rate is optimized to separate the analyte from potential impurities while maintaining good peak shape.
MS Interface Temp 280°CPrevents condensation of the analyte as it transfers from the GC to the MS.
MS Source Temp 230°CStandard temperature for electron ionization to ensure stable and reproducible fragmentation.
Ionization Mode Electron Ionization (EI), 70 eVStandard EI energy provides characteristic and reproducible fragmentation patterns for library matching and structural confirmation.
Acquisition Mode Scan (m/z 50-550) and/or SIMScan mode is used for initial identification. Selected Ion Monitoring (SIM) mode should be used for quantification to enhance sensitivity and selectivity by monitoring characteristic ions.

Section 5: Performance Evaluation and Data Interpretation

A validated method must demonstrate acceptable performance across several key parameters.[15][16] The results below are illustrative of a successful validation.

Validation Parameter Acceptance Criterion Illustrative Result
Linearity (R²) R² ≥ 0.9950.9991
Accuracy (% Recovery) 85-115%97.8% - 103.5%
Precision (% RSD) ≤ 15%4.2% (Repeatability)
Limit of Detection (LOD) S/N ≥ 30.3 µg/mL
Limit of Quantification (LOQ) S/N ≥ 101.0 µg/mL

Data Interpretation:

  • Chromatogram: The derivatized standard should elute as a sharp, symmetrical peak, well-separated from any solvent or matrix interference.

  • Mass Spectrum: The EI mass spectrum will show a characteristic fragmentation pattern. Key fragments will likely include ions corresponding to the benzyl group (m/z 91) and fragments of the derivatized piperazine ring structure. This pattern is used for confirmation of identity.

Section 6: Conclusion and Recommendation

1-Benzyl-4-(4-aminobutyl)piperazine presents typical challenges for GC-MS analysis due to its polar primary amine functionality. However, this guide demonstrates that through a straightforward and robust derivatization protocol using TFAA, these challenges can be effectively overcome.

Final Recommendation: 1-Benzyl-4-(4-aminobutyl)piperazine is a suitable and effective analytical standard for GC-MS calibration when an appropriate derivatization step is incorporated into the workflow. Its use as an external standard, when sourced at high purity, provides a scientifically rigorous basis for quantification. For advanced applications or analysis in complex biological matrices, the use of a co-eluting, isotopically labeled internal standard would represent the pinnacle of analytical accuracy. The methods and parameters detailed herein provide a comprehensive and validated framework for researchers to implement in their laboratories.

References

  • Title: Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Source: PubMed URL: [Link]

  • Title: Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Source: IU Indianapolis ScholarWorks URL: [Link]

  • Title: Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Source: International Journal of Trends in Emerging Research and Development URL: [Link]

  • Title: GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Source: Brieflands URL: [Link]

  • Title: The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Source: PMC URL: [Link]

  • Title: A Review on GC-MS and Method Development and Validation. Source: Impactfactor URL: [Link]

  • Title: Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Source: NIJ.gov URL: [Link]

  • Title: GC Derivatization. Source: Regis Technologies URL: [Link]

  • Title: Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Source: PMC URL: [Link]

  • Title: Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Source: National University of Singapore URL: [Link]

  • Title: Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Source: PubMed URL: [Link]

  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Source: United Nations Office on Drugs and Crime URL: [Link]

  • Title: An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Source: Royal Society of Chemistry URL: [Link]

  • Title: Analysis of Biogenic Amines by GC/FID and GC/MS. Source: VTechWorks - Virginia Tech URL: [Link]

  • Title: Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Source: PMC URL: [Link]

  • Title: An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Source: RSC Publishing URL: [Link]

  • Title: Analysis of primary, secondary and tertiary amines. Source: Agilent URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Benzyl-4-(4-aminobutyl)piperazine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1-Benzyl-4-(4-aminobutyl)piperazine As a Senior Application Scientist, ensuring the integrity of laboratory operations extends beyond the benchtop and into the rigorous ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 1-Benzyl-4-(4-aminobutyl)piperazine

As a Senior Application Scientist, ensuring the integrity of laboratory operations extends beyond the benchtop and into the rigorous management of chemical waste. 1-Benzyl-4-(4-aminobutyl)piperazine is a complex organic base widely utilized in drug discovery and chemical synthesis. However, its unique molecular architecture—combining a lipophilic benzyl group, a rigid piperazine ring, and a highly reactive primary amine—presents severe environmental and physiological hazards.

This guide provides a self-validating, mechanistic approach to the disposal of 1-Benzyl-4-(4-aminobutyl)piperazine, ensuring regulatory compliance, environmental stewardship, and personnel safety.

Chemical Profiling & Mechanistic Hazard Assessment

To safely manage a chemical, one must understand the causality behind its hazards. The structural features of 1-Benzyl-4-(4-aminobutyl)piperazine dictate its physical behavior and toxicity profile:

  • Corrosivity and Basicity: The molecule contains three nitrogen centers (two secondary-like within the piperazine ring and one primary amine on the butyl chain). These act as strong Lewis bases and nucleophiles. In aqueous solutions, they aggressively abstract protons, creating a highly alkaline environment capable of causing severe tissue necrosis[1]. If the pH of the resulting waste stream exceeds 12.5, it triggers the EPA D002 hazardous waste classification for corrosivity[1].

  • Aquatic Toxicity: Piperazine derivatives are classified by the European Chemicals Agency (ECHA) as very toxic to aquatic life with long-lasting effects[2]. The lipophilic benzyl moiety facilitates rapid permeation across the gill membranes of aquatic organisms, while the basic amines disrupt intracellular pH gradients, leading to metabolic collapse[2][3].

  • Sensitization: The nucleophilic primary amine can act as a hapten, covalently binding to endogenous proteins. This triggers an IgE-mediated immune response, making the compound a recognized Category 1 skin and respiratory sensitizer[4][5].

  • Combustion Byproducts: When subjected to thermal degradation, the high nitrogen content results in the emission of highly toxic nitrogen oxides (NOx) and corrosive fumes[1][6].

Table 1: Hazard Profiling and Causality

Hazard ClassRegulatory IndicatorMechanistic Causality
Corrosivity EPA D002 (if pH ≥ 12.5)High density of basic nitrogen atoms abstracts protons from tissue/water, causing severe caustic burns[1].
Aquatic Toxicity ECHA Aquatic Chronic 1Benzyl group enhances lipophilicity for membrane transport; amines disrupt cellular pH in aquatic organisms[2].
Sensitization ECHA Skin/Resp Sens. 1Nucleophilic amines bind to endogenous proteins, triggering an IgE-mediated immune response[4][5].
Combustibility Combustible SolidHydrocarbon backbone is flammable; combustion yields toxic NOx gases[6].

Pre-Disposal Handling & PPE Protocol

Proper Personal Protective Equipment (PPE) is the first line of defense. Because 1-Benzyl-4-(4-aminobutyl)piperazine is a sensitizer, repeated low-level exposure can lead to severe allergic reactions over time[5].

Table 2: Required Personal Protective Equipment (PPE)

Equipment TypeSpecificationOperational Rationale
Eye/Face Chemical splash goggles & face shieldPrevents irreversible corneal damage from highly basic splashes or airborne dust[7].
Gloves Heavy-duty Nitrile or Butyl rubberPrevents dermal absorption and sensitization. Inspect for micro-tears prior to use[7][8].
Respiratory NIOSH-approved N95 or P100 respiratorMitigates inhalation of sensitizing dust/aerosols during transfers or spill cleanup[5][7].
Body Flame-retardant lab coat & apronProtects against corrosive contact and potential combustion hazards[8].

Step-by-Step Disposal Workflows

Because of its environmental toxicity, disposal via sink or municipal sewer systems is strictly prohibited[9]. The ultimate disposal mechanism must be high-temperature incineration at a licensed facility equipped with an afterburner and a chemical scrubber to capture NOx gases[10].

DisposalWorkflow Start Waste Containing 1-Benzyl-4-(4-aminobutyl)piperazine IsLiquid Physical State? Start->IsLiquid LiquidOrg Organic Solvent Mixture IsLiquid->LiquidOrg Organic Liquid LiquidAq Aqueous Solution (Basic pH) IsLiquid->LiquidAq Aqueous Liquid Solid Solid / Pure Compound IsLiquid->Solid Powder/Crystals Contam Contaminated Consumables IsLiquid->Contam PPE/Glassware OrgWaste Non-Halogenated Organic Waste Stream LiquidOrg->OrgWaste AqWaste Neutralize to pH 6-8 Aqueous Waste Stream LiquidAq->AqWaste SolidWaste Sealed Hazardous Solid Waste Solid->SolidWaste Biohazard Solid Debris / Contaminated Waste Contam->Biohazard Incineration Licensed High-Temp Incineration (Scrubber Equipped) OrgWaste->Incineration AqWaste->Incineration SolidWaste->Incineration Biohazard->Incineration

Disposal Decision Tree for 1-Benzyl-4-(4-aminobutyl)piperazine Waste Streams

Protocol A: Aqueous Waste Neutralization

Causality: Unneutralized basic waste can degrade storage containers and react violently with incompatible waste streams (e.g., acid chlorides, strong oxidizers)[6].

  • Segregation: Transfer the aqueous waste to a dedicated, heavy-duty polyethylene (HDPE) container. Do not use metal containers, as piperazine derivatives are incompatible with metals and can cause corrosion[6].

  • Titration/Neutralization: Under a certified chemical fume hood, slowly add a dilute, weak acid (e.g., 1M Citric Acid or 1M HCl) dropwise while stirring continuously.

  • Self-Validation: Test the solution using pH indicator strips. Continue titration until a stable pH of 6.0–8.0 is achieved.

  • Labeling & Transfer: Seal the container, affix a hazardous waste label detailing the chemical composition and final pH, and transfer it to the institutional Environmental Health and Safety (EHS) accumulation area.

Protocol B: Solid Waste and Pure Compound

Causality: Powders pose a severe inhalation hazard and can act as respiratory sensitizers[5].

  • Containment: Keep the solid material in its original, tightly sealed container. If transferring, use a static-dissipative spatula to prevent static discharge, as the powder may be combustible[6].

  • Secondary Packaging: Place the primary container inside a secondary shatterproof container (e.g., a plastic zip-seal bag or a larger HDPE jar).

  • Labeling: Clearly mark as "Hazardous Solid Waste - Toxic/Sensitizer." Route directly to a licensed chemical incinerator via EHS[10].

Protocol C: Contaminated Consumables
  • Collection: Any items that have come into contact with the chemical (gloves, weighing paper, pipette tips) must be treated as contaminated waste[7].

  • Packaging: Place inside a designated, puncture-resistant biohazard or chemical waste bag. Do not mix with general municipal trash.

Emergency Spill Management

Immediate containment prevents environmental runoff, which is critical given the compound's severe aquatic toxicity[2][9].

SpillResponse Spill Spill Detected Evac Evacuate & Ventilate Remove Ignition Sources Spill->Evac PPE Don Maximum PPE (Respirator, Hazmat) Evac->PPE Contain Contain Spill (Inert Absorbent/Sand) PPE->Contain Collect Collect in Sealed Polyethylene Drums Contain->Collect Decon Decontaminate Area (Dilute Acid Wash) Collect->Decon Dispose EHS Pickup & Incineration Decon->Dispose

Emergency Spill Response Pathway for Piperazine Derivatives

Spill Response Methodology:

  • Evacuation & Ventilation: Immediately clear the area of unprotected personnel. Maximize fume hood ventilation and remove all ignition sources (open flames, hot plates)[1][6].

  • PPE Donning: Responders must wear a NIOSH-approved respirator, chemical-resistant suit, and nitrile gloves[7].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite). Do not use combustible materials like sawdust, as they may ignite or react[1].

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a dedicated hazardous waste drum[9].

  • Decontamination (Self-Validation): Wash the spill area with a dilute acidic solution to neutralize residual amines, followed by a water rinse[1]. Verify the neutrality of the final rinse water with pH paper before concluding the cleanup.

References

  • European Chemicals Agency (ECHA). "Substance Information: Piperazine Derivatives." ECHA Database, 2023. [Link]

  • Novachem. "Piperazine Citrate Safety Data Sheet." Novachem Ecotoxicological Information, 2024.[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperazine." NJ.gov, 2025.[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperazine Dihydrochloride." NJ.gov, 2025.[Link]

  • Government of Canada. "Assessment - Piperazine." Canada.ca, 2024. [Link]

Sources

Handling

Operational Guide: Personal Protective Equipment for Handling 1-Benzyl-4-(4-aminobutyl)piperazine

As Senior Application Scientists, our primary objective extends beyond providing high-quality reagents; we are fundamentally committed to ensuring your success and safety in the laboratory. This guide provides an essenti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As Senior Application Scientists, our primary objective extends beyond providing high-quality reagents; we are fundamentally committed to ensuring your success and safety in the laboratory. This guide provides an essential framework for the safe handling of 1-Benzyl-4-(4-aminobutyl)piperazine. Given that specific hazard data for this compound is not extensively published, our recommendations are grounded in a thorough analysis of its core chemical structures—the piperazine ring and the benzyl group—and data from closely related analogs. This approach allows us to construct a robust, risk-based safety protocol that prioritizes your protection.

Hazard Profile Analysis: An Inference-Based Approach

The chemical architecture of 1-Benzyl-4-(4-aminobutyl)piperazine suggests a hazard profile consistent with other substituted benzylpiperazines. These compounds are known to be bioactive and can present significant health risks if handled improperly. Our analysis of analogous compounds reveals a consistent pattern of hazards that must be respected.[1][2][3][4]

Many piperazine derivatives are classified as corrosive, capable of causing severe skin burns and serious eye damage upon contact.[2][3][4][5] Furthermore, skin and respiratory sensitization are noted risks, meaning repeated exposure could lead to allergic reactions.[4] Systemic effects, while less common in a laboratory setting with proper handling, have been observed with recreational use of similar compounds and can include neurological symptoms like seizures.[6][7][8]

Table 1: Anticipated Hazard Profile based on Structurally Related Compounds

Hazard ClassificationAnticipated Risk for 1-Benzyl-4-(4-aminobutyl)piperazineRationale based on Analogous CompoundsCitations
Skin Corrosion / Irritation High. Assumed to be corrosive or a severe irritant.Piperazine and its derivatives are frequently classified as causing severe skin burns.[2][3][4][5]
Eye Damage / Irritation High. Assumed to cause serious, potentially irreversible eye damage.This is a Category 1 hazard for many similar molecules, posing a risk of blindness.[2][3][4]
Respiratory Irritation Moderate to High. May cause respiratory tract irritation, especially if aerosolized.Substituted piperazines and piperidines are often noted as respiratory irritants.[2][9][10]
Sensitization Moderate. May cause allergic skin reactions or asthma-like symptoms upon exposure.Piperazine itself is a known skin and respiratory sensitizer.[4][11][12]
Acute Oral Toxicity Moderate. Assumed to be harmful if swallowed.Several analogs are classified as harmful by ingestion.[2][5][11][12]

Core Personal Protective Equipment (PPE) Protocol

Based on the hazard analysis, a comprehensive PPE strategy is mandatory. The goal is to establish multiple barriers between the researcher and the chemical, preventing all potential routes of exposure—dermal, ocular, and inhalation.

  • Hand Protection: Due to the high risk of skin corrosion, double-gloving is required. Use two pairs of standard nitrile gloves. For prolonged tasks or when handling larger quantities, consider a more robust outer glove, such as neoprene. Always consult a glove compatibility chart for the specific solvent being used. Gloves must be changed immediately if contamination is suspected.[13][14]

  • Eye and Face Protection: At a minimum, tight-fitting chemical safety goggles that meet OSHA 29 CFR 1910.133 or EN166 standards are required.[1][2][14] For any procedure with a risk of splash or aerosol generation (e.g., vortexing, sonicating, transferring solutions), a full-face shield must be worn over the safety goggles.[15]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For tasks involving significant quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[14]

  • Respiratory Protection: All handling of solid 1-Benzyl-4-(4-aminobutyl)piperazine or its concentrated solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.[16] If a fume hood is not available or if there is a risk of dust or aerosol generation outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge and a P95 (or better) particulate filter is mandatory.[1][2][14]

Table 2: Recommended PPE for Specific Laboratory Tasks

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection (in Fume Hood)
Weighing Solid Compound Double Nitrile GlovesSafety Goggles & Face ShieldLab CoatN95 Respirator if potential for dust exists
Preparing Stock Solutions Double Nitrile GlovesSafety Goggles & Face ShieldLab Coat & Chem-Resistant ApronNot required if handled carefully
Small-Volume Liquid Transfers Double Nitrile GlovesSafety GogglesLab CoatNot required
Large-Volume Liquid Transfers Double Nitrile GlovesSafety Goggles & Face ShieldLab Coat & Chem-Resistant ApronNot required

Procedural Operations: Donning and Doffing PPE

Cross-contamination during the removal of PPE is a common source of exposure. A strict, methodical procedure is essential for safety.

Donning (Putting On) PPE Sequence
  • Lab Coat: Put on and fasten completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Goggles and Face Shield: Put on safety goggles first, then the face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Removing) PPE Sequence

This process is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them immediately.

  • Face Shield & Goggles: Remove from the back of the head. Do not touch the front surface.

  • Lab Coat: Unbutton and roll it outwards, away from your body, ensuring the contaminated exterior is contained.

  • Respirator (if used): Remove from the back.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[12][15]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator (If Needed) Don2->Don3 Don4 4. Goggles / Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield / Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (If Used) Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6 Spill_Response start Spill Occurs alert Alert Area Personnel start->alert check_ppe Check PPE Integrity alert->check_ppe contain Contain with Inert Absorbent check_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Surface collect->decontaminate dispose Dispose of Waste Container decontaminate->dispose end Procedure Complete dispose->end

Caption: Workflow for Minor Chemical Spill Response.

Disposal Plan

All waste, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste. [16]* Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless explicitly permitted.

  • Dispose of all hazardous waste through your institution's EHS office, following all local and national regulations. [2][11][12][15]

References

  • Gee, P., Richardson, S., Woltersdorf, W., & Moore, G. (2008). Toxicity from the recreational use of 1-benzylpiperazine . Clinical Toxicology, 46(9), 802-807. [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99% . (2005, October 3). Cole-Parmer. [Link]

  • 1-Benzyl-4-piperidylamine . PubChem, National Institutes of Health. [Link]

  • Gee, P., et al. (2008). Toxicity from recreational use of 1-benzylpiperazine . ResearchGate. [Link]

  • Benzylpiperazine . Wikipedia. [Link]

  • Dargan, P. I., & Wood, D. M. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology . Drug testing and analysis, 3(7-8), 413–420. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-(4-aminobutyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-(4-aminobutyl)piperazine
© Copyright 2026 BenchChem. All Rights Reserved.